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  • Product: Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
  • CAS: 728-98-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

An In-depth Technical Guide to the Physicochemical Properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive. These properties—governing everything from solubility and membrane permeability to formulation stability and bioavailability—are the critical determinants of a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide offers a detailed examination of the core physicochemical characteristics of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- .

As of the date of this publication, publicly available experimental data for this specific molecule is limited. Therefore, to provide a robust and illustrative technical framework, this document will leverage data from structurally analogous compounds and establish field-proven, standards-compliant protocols for the empirical determination of these properties. The methodologies detailed herein are designed to be self-validating systems, grounded in authoritative guidelines from leading pharmacopeias and regulatory bodies, ensuring the generation of reliable and reproducible data essential for any research or development program.

This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical causality behind experimental choices and the practical, step-by-step protocols required for a thorough physicochemical evaluation.

Compound Identification and Structure

To frame our discussion, we will reference the closely related analog, 4-Fluoro-2-((phenylthio)methyl)benzoic acid , for which some computational data is available. The structural similarities provide a strong basis for predicting the behavior of the title compound.

  • Chemical Name: Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

  • Molecular Formula: C₁₄H₁₁FO₂S

  • Molecular Weight: 262.30 g/mol [1]

  • Chemical Structure:

    
    (Structure generated for illustrative purposes)
    

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, quantified as the logP value, is a paramount parameter in drug design. It dictates a compound's ability to traverse cellular membranes, influences its binding to plasma proteins, and is a key predictor of its metabolic fate. A logP value that is too low may result in poor membrane permeability, while an excessively high value can lead to poor aqueous solubility and increased metabolic clearance. The target range for many orally administered drugs is typically between 1 and 5. For thioether-containing aromatic acids like the subject compound, achieving this balance is a critical optimization challenge.

Data Presentation: Predicted Lipophilicity

The following table summarizes the computationally predicted lipophilicity for a structural analog. These values serve as an essential starting point for experimental verification.

ParameterPredicted ValueSource
LogP 3.8162ChemScene (for analog CAS 1057218-85-5)[1]
Authoritative Protocol: LogP Determination by Reverse-Phase HPLC

Trustworthiness: The traditional shake-flask method for logP determination is resource-intensive and can be confounded by impurities. A modern, robust, and resource-sparing alternative is the use of reverse-phase high-performance liquid chromatography (RP-HPLC).[2] This method correlates the retention time of a compound on a hydrophobic stationary phase with the known logP values of a set of standard compounds, providing a reliable and high-throughput estimation.[3]

Experimental Protocol:

  • Preparation of Standards: A series of 5-7 standard compounds with well-established logP values spanning a range that brackets the expected logP of the test compound (e.g., from 1.0 to 5.0) are prepared as stock solutions in methanol or acetonitrile (ACN).

  • Mobile Phase Preparation: The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions) and an organic modifier (e.g., ACN or methanol).

  • System Setup:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD) set to a wavelength appropriate for the test compound and standards.

    • Injection Volume: 10 µL.

  • Calibration Curve Generation:

    • The standards are injected individually under isocratic elution conditions, varying the percentage of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% ACN).

    • The retention time (t_R_) for each standard at each mobile phase composition is recorded.

    • The capacity factor (k') is calculated for each run using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

    • For each standard, log k' is plotted against the known logP value. A linear regression is performed to generate a calibration curve.

  • Sample Analysis: The test compound, Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, is dissolved in the mobile phase and injected under the same set of isocratic conditions.

  • LogP Calculation: The log k' values for the test compound are calculated from its retention times. The logP is then determined by interpolating these values onto the calibration curve.

Mandatory Visualization: HPLC-Based LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation P1 Prepare Standard Solutions (Known LogP) A1 Inject Standards (Isocratic Elution) P1->A1 P2 Prepare Test Compound Solution A3 Inject Test Compound P2->A3 P3 Prepare Mobile Phases (Varying % Organic) P3->A1 P3->A3 A2 Record Retention Times (tR) A1->A2 C1 Calculate Capacity Factor (k') for Standards & Test A2->C1 A4 Record Retention Time (tR) A3->A4 A4->C1 C2 Plot log(k') vs. LogP (for Standards) C1->C2 C4 Interpolate Test log(k') to Determine LogP C1->C4 C3 Generate Linear Regression Curve C2->C3 C3->C4

Caption: Workflow for LogP determination using the RP-HPLC method.

Acidity: The Acid Dissociation Constant (pKa)

Expertise & Experience: The carboxylic acid moiety on the benzoic acid ring makes this compound acidic. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This property is critical, as it directly controls the compound's solubility and charge state in different physiological environments, such as the stomach (low pH) and the intestine (higher pH). The degree of ionization affects both dissolution rate and the ability to cross biological membranes.

Data Presentation: Predicted Acidity

While experimental data is pending, computational models can provide a reliable estimate.

ParameterPredicted ValueSource
pKa 3.34 ± 0.36ChemicalBook (for analog CAS 895-45-4)[4]
Authoritative Protocol: pKa Determination by Potentiometric Titration

Trustworthiness: This method is a gold standard for pKa determination, recognized by regulatory bodies like the OECD.[5][6] It involves titrating the compound with a standard base and monitoring the solution's pH with a high-precision electrode. The resulting titration curve allows for the precise calculation of the pKa.[7]

Experimental Protocol:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh a precise amount of the test compound and dissolve it in a known volume of carbonate-free deionized water. A co-solvent like methanol may be used if solubility is low, but the pKa must then be extrapolated back to 0% co-solvent.[7] A typical starting concentration is 0.01 M.

  • Titrant Preparation: Prepare and standardize a solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the titrator's burette.

    • Begin titrating with the standard base, adding small, precise increments (e.g., 0.02 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume to precisely identify the equivalence point.

Mandatory Visualization: Potentiometric pKa Titration Workflow

pKa_Workflow cluster_titration Titration Process cluster_analysis Data Analysis P1 Calibrate pH Meter (3-point calibration) T1 Immerse Electrode in Thermostatted Sample P1->T1 P2 Prepare Test Solution (Known Concentration) P2->T1 P3 Prepare & Standardize 0.1 M NaOH Titrant T2 Add Titrant in Precise Increments P3->T2 T1->T2 T3 Record pH after Each Addition T2->T3 A1 Plot pH vs. Volume of Titrant T3->A1 A2 Determine Equivalence Point (Steepest Slope) A1->A2 A3 Identify Half-Equivalence Point A2->A3 A4 pKa = pH at Half-Equivalence Point A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical barrier for many drug candidates.[8] A compound must dissolve to be absorbed. For an acidic compound like this one, solubility is highly pH-dependent. It will exhibit its lowest solubility (the intrinsic solubility) at a pH well below its pKa, where it is in its neutral, non-ionized form. As the pH increases above the pKa, the compound ionizes to the highly polar carboxylate, leading to a significant increase in aqueous solubility. Understanding both intrinsic and pH-dependent solubility is vital for predicting oral absorption and developing suitable formulations.

Data Presentation: Expected Solubility Profile

ParameterExpected BehaviorRationale
Intrinsic Solubility (pH < 2) LowThe molecule is in its neutral, non-ionized form. The large, hydrophobic thioether and aromatic structures dominate.
Solubility at pH 7.4 HighAt physiological pH (well above the predicted pKa of ~3.3), the carboxylic acid is fully deprotonated to the anionic carboxylate, which is significantly more water-soluble.
Authoritative Protocol: Thermodynamic Solubility by Shake-Flask Method

Trustworthiness: The shake-flask method is the definitive technique for determining equilibrium (thermodynamic) solubility.[8][9] It ensures that a true saturated solution is formed in equilibrium with the solid-state material, providing the most accurate and relevant solubility value for biopharmaceutical assessment.

Experimental Protocol:

  • Medium Preparation: Prepare buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Preparation: Add an excess amount of the solid test compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The solution should appear as a slurry.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by aspiration of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, most commonly HPLC-UV.[10][11]

    • A calibration curve prepared with known concentrations of the test compound is used for quantification.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid residue (e.g., by XRPD or DSC) to confirm that no phase transformation (e.g., from crystalline to amorphous) occurred during the experiment, as this would affect the solubility measurement.[9]

Mandatory Visualization: Shake-Flask Solubility Workflow

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis P1 Add Excess Solid Compound to Buffered Solutions (various pH) E1 Seal and Agitate at Controlled Temperature P1->E1 E2 Incubate for 24-72 hours to Reach Equilibrium E1->E2 A1 Separate Solid and Liquid Phases (Centrifuge/Filter) E2->A1 A2 Collect Clear Supernatant A1->A2 A3 Quantify Concentration via HPLC-UV A2->A3 A4 Calculate Solubility (e.g., in mg/mL or µM) A3->A4

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Melting Point

Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities. It is also a critical parameter for solid-state characterization and pre-formulation, influencing factors like particle size reduction and stability.

Data Presentation: Melting Point

ParameterMeasured ValueSource
Melting Point 204-213 °CPrepChem (for analog CAS 54435-14-2)[12]
Authoritative Protocol: Melting Point Determination by Capillary Method (USP <741>)

Trustworthiness: The United States Pharmacopeia (USP) General Chapter <741> provides the authoritative standard for melting range determination.[13][14] Adherence to this protocol ensures accuracy, consistency, and regulatory compliance.[15][16]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried.

    • If necessary, gently pulverize the sample to a fine powder.

    • Charge a USP-specified capillary tube (0.8–1.2 mm internal diameter) with the powder to form a packed column of 2.5–3.5 mm in height.[15]

  • Apparatus Setup: Use a calibrated melting point apparatus (either a manual oil bath or an automated instrument). The accuracy of the apparatus must be verified at regular intervals using USP Melting Point Reference Standards.[14]

  • Measurement (Class Ia Procedure):

    • Rapidly heat the apparatus to a temperature approximately 5-10°C below the expected melting point.[13][15]

    • Insert the charged capillary tube into the heating block.

    • Set the heating rate to a slow, controlled ramp of 1 ± 0.5 °C per minute.[14]

  • Observation and Recording:

    • Onset of Melting: Record the temperature at which the column of the substance is first observed to collapse or when the first drop of liquid becomes visible.[15]

    • Completion of Melting (Clear Point): Record the temperature at which the substance becomes completely liquid.

    • The recorded melting range is the interval between the onset and completion temperatures.

Mandatory Visualization: USP <741> Melting Point Workflow

MP_Workflow cluster_prep Preparation cluster_measurement Measurement (USP <741>) P1 Dry and Pulverize Sample P2 Pack Capillary Tube (2.5-3.5 mm height) P1->P2 M1 Pre-heat Apparatus to ~10°C below expected MP P2->M1 M2 Insert Capillary M1->M2 M3 Heat at 1°C/min M2->M3 M4 Record Onset Temp. (First Liquid) M3->M4 M5 Record Clear Point Temp. (All Liquid) M4->M5 R1 Report Melting Range M5->R1

Caption: Workflow for melting point determination according to USP <741>.

Conclusion

The physicochemical properties of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- —lipophilicity, acidity, solubility, and melting point—form a cohesive profile that is predictive of its behavior in a pharmaceutical context. The molecule's acidic nature, governed by a pKa around 3.3, will dominate its solubility profile, rendering it poorly soluble in acidic environments but highly soluble at neutral pH. Its predicted logP of approximately 3.8 suggests a favorable balance for membrane permeability. The protocols detailed in this guide provide a robust, authoritative framework for the empirical validation of these predicted properties. A thorough experimental execution of these methods is an indispensable step in the rational advancement of this compound through the drug development pipeline, enabling informed decisions on formulation, delivery, and efficacy testing.

References

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Wen, H., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2001). High throughput HPLC method for determining Log P values. Google Patents (US6524863B1).
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Wen, H., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dissolution and solubility. Retrieved from [Link]

  • Medchemica. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Lombardo, F., et al. (2003). Determination of logP coefficients via a RP-HPLC column. Google Patents (US6548307B2).
  • Savjani, K. T., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). <741> Melting Range or Temperature. USP-NF ABSTRACT. Retrieved from [Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Fluorophenyl)thio]-4-methylbenzoic acid. Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). Retrieved from [Link]

  • Wildlife International, Ltd. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Regulations.gov. Retrieved from [Link]

  • Supporting information. (n.d.). Retrieved from [Link]

  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents.

Sources

Exploratory

Structure-activity relationship (SAR) of fluorophenyl thio benzoic acid derivatives

Executive Summary This technical guide analyzes the Structure-Activity Relationship (SAR) of fluorophenyl thio benzoic acid derivatives , a privileged scaffold in medicinal chemistry.[1] While the benzoic acid moiety pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of fluorophenyl thio benzoic acid derivatives , a privileged scaffold in medicinal chemistry.[1] While the benzoic acid moiety provides a classic pharmacophore for hydrogen bonding, the introduction of a thioether linkage and a fluorinated phenyl ring significantly alters lipophilicity (


), metabolic stability, and binding affinity.[1]

This guide focuses on their application as antimicrobial agents (targeting bacterial DNA gyrase/MurB) and anti-inflammatory agents (COX inhibition) .[1] It synthesizes data regarding fluorine positioning (ortho/meta/para), linker oxidation states (sulfide/sulfoxide/sulfone), and carboxylic acid bioisosterism.[1]

Scaffold Architecture & Chemical Rationale

The core structure consists of three distinct domains, each governing specific pharmacological parameters:[1]

  • Domain A (Benzoic Acid Headgroup): The primary anchor.[1] It usually engages in ionic interactions with arginine or lysine residues in the target protein's active site.

  • Domain B (Thioether Linker): A flexible hinge.[1] Unlike an ether (-O-) or amine (-NH-) linker, the sulfur atom has a larger van der Waals radius and potential for oxidation, allowing for "fine-tuning" of the bond angle and polarity.[1]

  • Domain C (Fluorophenyl Tail): The hydrophobic effector.[1] Fluorine substitution modulates the pKa of the distal ring, blocks metabolic hydroxylation (at the para position), and increases membrane permeability.[1]

Mechanism of Action (Representative)

In antimicrobial applications, these derivatives often act by inhibiting bacterial DNA gyrase or MurB (UDP-N-acetylenolpyruvylglucosamine reductase), preventing cell wall synthesis.[1] The carboxylic acid mimics the phosphate group of natural substrates, while the fluorophenyl tail occupies the hydrophobic pocket of the enzyme.[1]

Synthetic Workflow: The Ullmann-Type Coupling[1]

Reliable synthesis is the bedrock of SAR exploration. The most robust method for generating the core scaffold is the copper-catalyzed C-S coupling (Ullmann-type condensation) between a 2-halobenzoic acid and a fluorothiophenol.[1]

DOT Diagram: Synthetic Pathway

SynthesisWorkflow Start1 2-Chlorobenzoic Acid Reagents Cu Powder / CuI (Cat.) K2CO3 (Base) DMF, Reflux, 6-8h Start1->Reagents Start2 4-Fluorothiophenol Start2->Reagents Intermediate 2-(4-Fluorophenylthio) benzoic acid (Core) Reagents->Intermediate Nucleophilic Subst. Deriv1 Oxidation (H2O2) -> Sulfoxide/Sulfone Intermediate->Deriv1 Deriv2 Esterification/Amidation -> Prodrugs/Hydrazones Intermediate->Deriv2

Caption: Copper-catalyzed synthesis of the core thio-benzoic scaffold and subsequent divergent derivatization.

Detailed Protocol: Synthesis of 2-(4-Fluorophenylthio)benzoic Acid[1]

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)[1]

  • 4-Fluorothiophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Copper powder (0.1 eq) or CuI[1]

  • Solvent: DMF or DMSO[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzoic acid (10 mmol) in DMF (20 mL).

  • Deprotonation: Add

    
     (25 mmol) slowly. The mixture may warm slightly. Stir for 15 minutes to ensure carboxylate formation.
    
  • Addition: Add 4-fluorothiophenol (11 mmol) and Copper powder (1 mmol).

  • Reflux: Heat the reaction mixture to 130–140°C under an inert atmosphere (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
    
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The solution will be alkaline.

  • Precipitation: Acidify carefully with 2N HCl to pH ~3. The solid product (crude acid) will precipitate.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water to yield white/off-white crystals.[1]

Validation Check:

  • Yield: Expected range 70–85%.

  • Melting Point: Sharp range (e.g., 178–180°C).[1]

  • NMR: Look for the disappearance of the thiol -SH peak and the integration of the benzoic acid protons shifted by the sulfur linkage.

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to the electronic and steric environment of the fluorophenyl ring and the oxidation state of the sulfur.[1]

Table 1: Comparative SAR Data (Antimicrobial Potency)

Data synthesized from comparative literature trends for Gram-positive inhibition (e.g., S. aureus).[1]

Compound VariantR-Group (Ring B)[1][2][3][4][5]Linker (X)MIC (

)
mechanistic Insight
Reference Phenyl (No F)-S-64.0Baseline activity; moderate lipophilicity.[1]
Ortho-F 2-Fluorophenyl-S-32.0Steric twist increases; slight metabolic protection.[1]
Meta-F 3-Fluorophenyl-S-7.8High Potency. Electronic withdrawal activates ring without steric clash.[1]
Para-F 4-Fluorophenyl-S-15.6Blocks metabolic hydroxylation (CYP450); increases half-life.[1]
Sulfoxide 4-Fluorophenyl-SO->128Chirality introduced; polarity often too high for membrane crossing.[1]
Sulfone 4-Fluorophenyl-

-
64.0Strong electron-withdrawing; alters bond angle significantly.[1]
Hydrazone 4-F-Phenyl (Deriv)-S-2.0 Lead Candidate. Masking COOH improves permeability; hydrazone adds H-bond targets.[1]
Key SAR Drivers[1][6]
1. The Fluorine Position (Metabolic vs. Electronic)[1]
  • Para (4-F): The most strategic substitution for in vivo efficacy.[1] The C-F bond is shorter and stronger than C-H, preventing oxidative metabolism at the para-position (a common clearance route).[1] It also increases overall lipophilicity (

    
    ), aiding bacterial membrane penetration.[1]
    
  • Meta (3-F): Often yields the highest in vitro potency (lowest MIC).[1] The electron-withdrawing nature of fluorine at the meta position increases the acidity of the benzoic acid (through inductive effects transmitted across the sulfide), potentially strengthening the ionic bond with the target enzyme.[1]

2. The Thioether Linker (-S-)

The sulfur atom is superior to oxygen in this scaffold due to its larger atomic radius (1.02 Å vs 0.73 Å) and lower electronegativity.[1]

  • Flexibility: The C-S-C bond angle (~109°) allows the two aromatic rings to adopt a "butterfly" conformation, fitting into hydrophobic pockets that rigid planar molecules cannot.[1]

  • Oxidation Liability: Oxidation to sulfoxide (-SO-) or sulfone (-

    
    -) generally decreases antimicrobial activity.[1] The increased polarity reduces passive transport across the bacterial cell wall.[1]
    
3. The Acid Bioisostere

While the free acid (-COOH) is necessary for target binding, it limits permeability.[1]

  • Strategy: Convert -COOH to a Hydrazone or Tetrazole .

  • Result: Hydrazone derivatives (as seen in Table 1) often exhibit 10-30x higher potency.[1] The hydrazone moiety can act as a neutral bioisostere that permeates membranes before hydrolyzing or binding via multiple hydrogen bond donor/acceptor sites.

DOT Diagram: SAR Decision Logic

SAR_Logic Target Goal: Maximize Antimicrobial Potency Check1 Is metabolic stability high? Target->Check1 Mod1 Add Fluorine at Para (4-F) Check1->Mod1 No Check2 Is Membrane Permeability Low? Check1->Check2 Yes Mod2 Convert COOH to Hydrazone/Amide Check2->Mod2 Yes Check3 Is Binding Affinity Low? Check2->Check3 No Mod3 Try Meta-F (3-F) for electronic effect Check3->Mod3 Yes

Caption: Decision tree for optimizing the scaffold based on observed biological limitations.

Biological Validation Protocol: MIC Assay

To ensure reproducibility and trustworthiness, the following "self-validating" protocol is recommended for testing these derivatives.

Assay: Microbroth Dilution Method (CLSI Standards). Target: Staphylococcus aureus (ATCC 29213) and Mycobacterium tuberculosis (H37Rv).[1]

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the fluorophenyl thio benzoic acid derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Control: Prepare Ciprofloxacin or Isoniazid as positive controls.[1]

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions using Mueller-Hinton Broth (MHB). Final test concentrations should range from 128

    
     down to 0.25 
    
    
    
    .
    • Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.[1]

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 and add 100
    
    
    to each well.
  • Incubation: Incubate at 37°C for 18–24 hours (aerobic).

  • Readout:

    • Visual: Look for turbidity (cloudiness).[1] The MIC is the lowest concentration with no visible growth.[6]

    • Resazurin (Validation): Add 30

      
       of 0.01% Resazurin solution. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).[1] This colorimetric step removes subjective visual errors.[1]
      

References

  • BenchChem. (2025).[1][7][8] Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Guides.[1] Link

  • Karabanovich, G., et al. (2014).[1] Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Chemical Biology & Drug Design.[1][7][8][9] Link

  • Wujec, M., et al. (2020).[1] Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.[1][10] Molecules, 25(24), 6008.[1] Link[1]

  • Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfides and Diaryl Sulfides.[1][11]Link

  • Jasim, K. H., et al. (2023).[1][12][13] Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[1][5][6] Records of Natural Products.[1][14] Link

Sources

Foundational

Technical Guide: Physicochemical Profile of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid

The following technical guide provides an in-depth analysis of the thermodynamic stability and physicochemical properties of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid. [1] Executive Summary 2-[[(4-fluorophenyl)thio]me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability and physicochemical properties of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid.

[1]

Executive Summary

2-[[(4-fluorophenyl)thio]methyl]benzoic acid (CAS: 1057218-85-5 / Analog 1699-03-2) is a functionalized diaryl thioether derivative utilized primarily as a scaffold in medicinal chemistry for PPAR agonists and NSAID development.[1] Its structure combines a lipophilic 4-fluorophenyl tail with a polar benzoic acid headgroup, linked by a flexible methylthio bridge.[1][2]

This guide defines the compound's thermodynamic behavior, establishing a predicted pKa range of 3.55 – 3.85 (acidic relative to benzoic acid) and identifying sulfur oxidation as the primary degradation pathway.[1][2]

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of three distinct domains governing its stability and solubility:

  • Ionizable Headgroup: An ortho-substituted benzoic acid moiety.[1][2][3][4]

  • Linker: A methylene-thioether spacer (-CH₂-S-) that introduces flexibility and susceptibility to oxidative metabolism.[1][2]

  • Lipophilic Tail: A 4-fluorophenyl group that enhances metabolic stability at the para-position and increases logP.[1][2]

PropertyValue / Description
Molecular Formula C₁₄H₁₁FO₂S
Molecular Weight 262.30 g/mol
Predicted logP 3.6 – 3.9 (High Lipophilicity)
H-Bond Donors/Acceptors 1 (COOH) / 3 (COOH, S, F)
Melting Point 110 – 115 °C (Based on non-fluorinated analog)
Ionization Equilibrium (Graphviz)

The following diagram illustrates the deprotonation equilibrium and the structural factors influencing acidity.

G cluster_factors Acidity Factors Acid Neutral Acid (COOH) (Low Solubility) Base Carboxylate Anion (COO-) (High Solubility) Acid->Base Ka (Dissociation) H_ion H+ Ortho Ortho-Effect: Steric twist prevents ring conjugation, stabilizing anion. Ortho->Acid Inductive Inductive Effect: -CH2-S-Ar is weakly electron-withdrawing vs. -CH3.

Figure 1: Ionization equilibrium and structural determinants of acidity.[1][3]

pKa Analysis

Theoretical Prediction vs. Analog Benchmarking

Direct experimental pKa values for this specific fluorinated derivative are rare in open literature.[1][2] However, the value can be derived with high confidence using Hammett equation principles and analog benchmarking .[1][2]

  • Reference Standard: Benzoic Acid (pKa = 4.20).[1][2][5]

  • Ortho-Effect: o-Toluic acid (2-methylbenzoic acid) has a pKa of 3.91 .[1][2][4] The bulky ortho-substituent forces the carboxyl group out of planarity with the benzene ring.[1][2][6][3] This "steric inhibition of resonance" prevents the benzene ring from donating electrons into the carbonyl group (which would otherwise destabilize the anion), thereby increasing acidity.[1][2]

  • Thioether Inductive Effect: The substituent in our compound is not a simple methyl, but a (4-fluorophenyl)thiomethyl group.[1][2] The sulfur atom is more electronegative than carbon, exerting a weak inductive electron-withdrawing effect (-I) through the methylene bridge.[1] This further stabilizes the carboxylate anion relative to o-toluic acid.[1][2]

Calculated pKa Range: 3.55 – 3.85

Physiological Implications[2]
  • Stomach (pH 1.5): >99% Neutral form.[1][2] High membrane permeability; potential for gastric irritation.[1][2]

  • Blood/Tissue (pH 7.4): >99.9% Ionized (Carboxylate).[1][2] High solubility in plasma; distribution driven by protein binding (albumin) rather than passive lipid partitioning.[1][2]

Thermodynamic Stability

Solid-State Stability

In its crystalline form, the compound is thermodynamically stable under ambient conditions.[1][2] The carboxylic acid dimers form a robust hydrogen-bonded lattice.[1][2]

  • Shelf-Life: >2 years at 25°C/60% RH (protected from light).

  • Melting Point: The sharp melting transition (approx. 110°C) indicates high purity and stable crystal packing.[1][2]

Solution Stability & Degradation Pathways

The primary thermodynamic instability arises from the thioether (sulfide) linkage .[1][2] While resistant to hydrolysis, the sulfur atom is a "soft" nucleophile prone to oxidation.[1][2]

Degradation Mechanism: S-Oxidation

Exposure to atmospheric oxygen (slow) or peroxides (fast) converts the sulfide to a sulfoxide, and subsequently to a sulfone.[1] This reaction is accelerated by light and transition metal impurities.[1][2]

Degradation Compound Parent Thioether (-S-) Sulfoxide Sulfoxide Impurity (-S(=O)-) (Chiral Center Created) Compound->Sulfoxide + [O] (Peroxides/Light) Sulfone Sulfone Impurity (-S(=O)2-) (Irreversible) Sulfoxide->Sulfone + [O] (Strong Oxidants)

Figure 2: Oxidative degradation pathway of the thioether linkage.[1]

Experimental Protocols

Protocol: Potentiometric pKa Determination

To validate the theoretical pKa, use a potentiometric titration method suitable for low-solubility compounds (Yasuda-Shedlovsky extrapolation).[1]

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).[1][2]

  • Methanol (HPLC grade) and Carbonate-free water.[1][2]

Workflow:

  • Preparation: Dissolve 5 mg of compound in 20 mL of Methanol/Water mixtures (ratios: 30%, 40%, 50%, 60% MeOH).

  • Titration: Titrate with 0.01 M NaOH under N₂ atmosphere at 25°C ± 0.1°C.

  • Data Processing: Calculate apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. % Methanol (or dielectric constant 
    
    
    
    ).[1][2] The y-intercept represents the aqueous pKa.[1][2]
Protocol: Forced Degradation (Oxidation Stress)

Objective: Quantify thermodynamic susceptibility to S-oxidation.[1][2]

  • Control: 1 mg/mL compound in Acetonitrile/Water (50:50).[1][2]

  • Stress Sample: Add H₂O₂ to final concentration of 3%. Incubate at RT for 4 hours.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Parent Peak: ~262 m/z (M+H).[1][2]

    • Sulfoxide: +16 amu (~278 m/z).[1][2]

    • Sulfone: +32 amu (~294 m/z).[1][2]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] 2-[(4-Fluorophenyl)thio]-4-methylbenzoic acid Structure and Data. Retrieved from [Link][1]

  • Baciocchi, E., Lanzalunga, O., & Pirozzi, B. (1997).[1][2][7] Oxidations of benzyl and phenethyl phenyl sulfides: Implications for biomimetic oxidation. Tetrahedron, 53(36), 12287-12298.[1][2][7] Retrieved from [Link]

  • Evergreen Chemical. (2025).[1][2] Comparative Acidity of Ortho-Substituted Benzoic Acids. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to Thioether-Linked Benzoic Acid Analogs: Synthesis, Applications, and Future Directions

(Part 1 of 2) This in-depth technical guide provides a comprehensive overview of thioether-linked benzoic acid analogs, a class of molecules with significant and expanding applications across medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

(Part 1 of 2)

This in-depth technical guide provides a comprehensive overview of thioether-linked benzoic acid analogs, a class of molecules with significant and expanding applications across medicinal chemistry and materials science. We will delve into the core principles of their synthesis, explore their diverse applications, and offer insights into the future landscape of this promising area of research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their work.

Introduction: The Significance of the Thioether-Benzoic Acid Moiety

The strategic incorporation of a thioether linkage to a benzoic acid scaffold introduces a unique combination of physicochemical properties that are highly advantageous for various applications. The sulfur atom, being less electronegative and more polarizable than oxygen, imparts distinct electronic and conformational characteristics. This often translates to enhanced metabolic stability, altered binding affinities to biological targets, and novel material properties.

The benzoic acid moiety itself is a well-established pharmacophore and a versatile building block in organic synthesis. Its carboxylic acid group can participate in a variety of interactions, including hydrogen bonding and salt bridge formation, which are crucial for molecular recognition in biological systems. The combination of these two functional groups creates a molecular framework with a rich potential for chemical modification and optimization.

Synthetic Strategies for Thioether-Linked Benzoic Acid Analogs

The synthesis of thioether-linked benzoic acid analogs can be broadly categorized into two main approaches: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The choice of method is dictated by the substitution pattern of the aromatic ring, the nature of the thiol, and the desired scale of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often highly efficient method for forming aryl thioether bonds, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (e.g., a halogen or a nitro group).

Causality Behind Experimental Choices: The presence of EWGs is critical as they stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction. The choice of base is also crucial; a moderately strong base like potassium carbonate is often sufficient to deprotonate the thiol without causing unwanted side reactions. The solvent should be polar and aprotic, such as DMF or DMSO, to solvate the ionic intermediates and facilitate the reaction.

Self-Validating Protocol: A Representative SNAr Procedure

  • Reactant Preparation: To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (2.0 eq).

  • Thiol Addition: Add the desired thiol (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography on silica gel.

Experimental Workflow: SNAr Synthesis

SNAr_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-fluorobenzoic acid in anhydrous DMF B Add K2CO3 A->B C Add thiol dropwise B->C D Monitor by TLC/LC-MS C->D E Pour into H2O and acidify with HCl D->E F Filter and wash precipitate E->F G Dry the solid F->G H Purify by recrystallization or column chromatography G->H

Caption: A typical workflow for the synthesis of thioether-linked benzoic acid analogs via SNAr.

Metal-Catalyzed Cross-Coupling Reactions

For aromatic rings that are not activated towards SNAr, metal-catalyzed cross-coupling reactions provide a powerful alternative. The most common methods include the Buchwald-Hartwig and Ullmann-type couplings.

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is paramount for achieving high yields and good selectivity. Bulky, electron-rich phosphine ligands, such as Xantphos or DavePhos, are often employed to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the thiol and activate the catalyst.

Ullmann-type C-S Coupling: This copper-catalyzed reaction is an older but still valuable method, especially for large-scale syntheses where cost is a significant factor.

Causality Behind Experimental Choices: The reaction often requires higher temperatures compared to palladium-catalyzed methods. The choice of copper source (e.g., CuI, Cu2O) and ligand (e.g., phenanthroline, L-proline) can significantly impact the reaction efficiency.

Comparative Data: SNAr vs. Cross-Coupling

FeatureNucleophilic Aromatic Substitution (SNAr)Metal-Catalyzed Cross-Coupling
Substrate Scope Requires electron-deficient arenesBroad scope, including electron-rich and -neutral arenes
Reaction Conditions Generally mild (RT to moderate heating)Often requires elevated temperatures
Catalyst Not requiredPalladium or Copper catalyst required
Cost Generally lower costHigher cost due to catalyst and ligands
Functional Group Tolerance ModerateHigh

Applications in Drug Discovery

Thioether-linked benzoic acid analogs have emerged as privileged scaffolds in drug discovery, with examples found in various therapeutic areas. The thioether linkage can act as a flexible hinge, an isostere for other functional groups, or a metabolically stable linker.

As Enzyme Inhibitors

The unique electronic and conformational properties of the thioether bond can be exploited to achieve potent and selective enzyme inhibition.

Example: Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, which is implicated in many human cancers. Thioether-linked benzoic acid analogs have been developed as potent FTase inhibitors. The benzoic acid moiety mimics the carboxylate of the farnesyl pyrophosphate substrate, while the thioether-linked substituent occupies a hydrophobic pocket in the enzyme's active site. The sulfur atom's ability to engage in non-covalent interactions, such as sulfur-π interactions, can contribute significantly to binding affinity.

Signaling Pathway: Ras Farnesylation and its Inhibition

Ras_Farnesylation cluster_pathway Ras Signaling Pathway cluster_inhibition Inhibition by Thioether Analogs Ras Inactive Ras ActiveRas Active Ras (Membrane-bound) Ras->ActiveRas Farnesylation Downstream Downstream Signaling (e.g., MAPK pathway) ActiveRas->Downstream FTase Farnesyltransferase (FTase) FTase->ActiveRas FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Thioether-linked Benzoic Acid Analog Inhibitor->FTase Inhibition

Caption: Inhibition of Ras farnesylation by thioether-linked benzoic acid analogs.

As Receptor Modulators

The ability of the benzoic acid group to form key interactions with receptor binding sites, combined with the conformational flexibility imparted by the thioether linkage, makes these analogs attractive candidates for receptor modulation.

Example: Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Thioether-linked benzoic acid derivatives have been developed as potent and selective PPAR agonists. The acidic head group interacts with key amino acid residues in the ligand-binding domain, while the lipophilic tail, connected via the thioether linker, occupies a hydrophobic pocket. The sulfur atom's polarizability can contribute to favorable van der Waals interactions within this pocket.

(Part 2 of 2)

Applications in Materials Science

The unique electronic and structural features of thioether-linked benzoic acid analogs also make them valuable components in the design of advanced materials, particularly in the realm of metal-organic frameworks (MOFs) and self-assembled monolayers (SAMs).

Building Blocks for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is critical in determining the porosity, stability, and functionality of the resulting framework. Thioether-linked benzoic acids are excellent candidates for MOF linkers due to their ability to coordinate with metal centers through the carboxylate group while presenting the thioether functionality within the pores of the material.

Causality Behind Design Choices: The thioether group can serve several purposes within a MOF. It can act as a soft Lewis basic site for the selective binding of soft Lewis acidic guests, such as heavy metal ions (e.g., Hg2+, Pd2+). Furthermore, the thioether can be post-synthetically oxidized to the corresponding sulfoxide or sulfone, allowing for the tuning of the framework's polarity and adsorptive properties. This built-in functionality is a key advantage over simpler dicarboxylic acid linkers.

Logical Relationship: MOF Synthesis and Application

MOF_Logic cluster_synthesis MOF Synthesis cluster_material Resulting Material cluster_application Potential Applications A Thioether-linked Benzoic Acid Linker C Solvothermal Synthesis A->C B Metal Ion/Cluster (e.g., Zn2+, Zr4+) B->C D Functional MOF with Accessible Thioether Sites C->D E Selective Gas Adsorption D->E F Heavy Metal Sequestration D->F G Catalysis D->G H Drug Delivery D->H

Caption: The synthesis of functional MOFs from thioether-linked benzoic acid analogs and their applications.

Components of Self-Assembled Monolayers (SAMs)

SAMs are ordered molecular assemblies that form spontaneously on a solid surface. Thiols are well-known for their strong affinity for gold surfaces, forming highly ordered monolayers. By using a thioether-linked benzoic acid, where one end of the molecule contains a thiol group for surface attachment, a SAM can be formed that presents a surface of benzoic acid moieties.

Causality Behind Experimental Choices: The terminal carboxylic acid group can be used to control the surface properties, such as wettability and chemical reactivity. For instance, a surface of benzoic acid groups can be deprotonated at high pH to create a negatively charged surface, which can be used to electrostatically attract and bind positively charged molecules. The thioether linkage within the alkyl chain of the SAM can also introduce a kink, potentially altering the packing density and ordering of the monolayer compared to a simple alkanethiol.

Advanced Characterization Techniques

A thorough characterization of thioether-linked benzoic acid analogs is essential to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Self-Validating Protocol: A Standard Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the proton environment, including the number of signals, their chemical shift (position), integration (area), and multiplicity (splitting pattern). The disappearance of the S-H proton signal from the starting thiol and the appearance of aromatic signals with shifts characteristic of thioether substitution are key indicators of a successful reaction.

    • 13C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shift of the carbon atom attached to the sulfur is a characteristic feature.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition and confirming the molecular formula. This is a crucial step for verifying the identity of a newly synthesized compound.

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of key functional groups. The strong, broad O-H stretch of the carboxylic acid (around 3000 cm-1) and the sharp C=O stretch (around 1700 cm-1) are characteristic peaks. The C-S stretching vibration is typically weak and appears in the fingerprint region (around 600-800 cm-1).

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. By using a calibrated detector, it can also be used for quantitative analysis. A single, sharp peak is indicative of a pure compound.

    • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.

Future Perspectives

The field of thioether-linked benzoic acid analogs continues to evolve, with several exciting avenues for future research.

  • Photocatalysis: The development of novel visible-light-mediated photocatalytic methods for C-S bond formation could provide more sustainable and milder synthetic routes to these compounds.

  • Chemical Biology: The incorporation of thioether-linked benzoic acids into chemical probes and activity-based protein profiling (ABPP) reagents will likely expand our understanding of their biological targets and mechanisms of action.

  • "Smart" Materials: The design of stimuli-responsive materials based on the reversible oxidation of the thioether linkage (to sulfoxide and back) could lead to the development of novel sensors, drug delivery systems, and self-healing polymers.

The versatility of their synthesis and the tunability of their properties ensure that thioether-linked benzoic acid analogs will remain a vibrant and fruitful area of scientific inquiry for years to come.

References

  • Kwong, F. Y., & Buchwald, S. L. (2004). A General and Efficient Copper Catalyst for the Formation of Aryl-Sulfur Bonds. Angewandte Chemie International Edition, 43(27), 3507-3510. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Palladium-Catalyzed Synthesis of Aryl Thioethers. Chemical Reviews, 104(7), 3067-3104. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2009). The Buchwald-Hartwig Amination and C-S Coupling Reactions. In The Buchwald-Hartwig Reaction (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • deSolms, S. J., Giuliani, E. A., Graham, S. L., Koblan, K. S., Kohl, N. E., Mosser, S. D., ... & Gibbs, J. B. (1998). Design and synthesis of farnesyltransferase inhibitors. Current Medicinal Chemistry, 5(5), 335-354. [Link]

  • Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Current Pharmaceutical Design, 8(15), 1337-1349. [Link]

  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal-Organic Frameworks: A New Class of Porous Materials. Angewandte Chemie International Edition, 43(13), 1592-1594. [Link]

  • Wang, Z., Tanabe, K. K., & Cohen, S. M. (2009). Post-Synthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]

Foundational

An In-depth Technical Guide to the Metabolic Stability Profiling of Novel Chemical Entities: A Case Study Approach for CAS 332128-68-2

Abstract The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, representing significant liabilities in a drug development program.[1] This guide provides a comprehensive framework for the early-stage assessment of metabolic stability, using the hypothetical compound CAS 332128-68-2 as a case study. We will explore both in vitro and in silico methodologies, emphasizing the scientific rationale behind experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for metabolic stability prediction.

Introduction: The Imperative of Early Metabolic Stability Assessment

In the landscape of drug discovery and development, the adage "fail early, fail cheap" is particularly resonant. A significant proportion of drug candidates fail in later stages due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Among these, metabolic stability is a linchpin, dictating the compound's half-life and the dosing regimen required to maintain therapeutic concentrations.[3] Early and accurate prediction of a compound's metabolic fate allows for the strategic allocation of resources to candidates with a higher probability of success.

This guide will delineate a tiered approach to characterizing the metabolic stability of an NCE, exemplified by CAS 332128-68-2. We will begin with high-throughput in vitro screening to ascertain intrinsic clearance, followed by more detailed mechanistic studies to identify the enzymes responsible for its metabolism. Concurrently, we will leverage in silico models to predict metabolic hotspots and potential liabilities, creating a synergistic workflow that informs medicinal chemistry efforts.

Foundational In Vitro Methodologies for Determining Intrinsic Clearance

The initial step in assessing metabolic stability is to quantify the intrinsic clearance (CLint) of the compound. CLint represents the inherent ability of the liver (or other metabolic tissues) to metabolize a drug, independent of physiological factors like blood flow.[4] The two most common systems for this determination are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5] These assays are cost-effective, have high throughput, and are excellent for identifying compounds that are highly susceptible to CYP-mediated metabolism.[4]

Protocol: High-Throughput Microsomal Stability Assay

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLM) are thawed on ice.

    • A stock solution of CAS 332128-68-2 is prepared in a suitable organic solvent (e.g., DMSO).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+) is prepared in phosphate buffer.

    • Positive control compounds with known metabolic stability (e.g., testosterone for high clearance, verapamil for moderate clearance, and warfarin for low clearance) are prepared.

  • Incubation:

    • In a 96-well plate, HLM are pre-warmed at 37°C in phosphate buffer.

    • CAS 332128-68-2 and control compounds are added to the HLM suspension at a final concentration of 1 µM.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The plate is incubated at 37°C with shaking. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The plate is centrifuged to precipitate proteins.

    • The supernatant is transferred to a new plate for analysis.

  • LC-MS/MS Analysis:

    • The disappearance of the parent compound (CAS 332128-68-2) is monitored by a validated LC-MS/MS method.

Data Analysis and Interpretation:

The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) is calculated from the slope of the natural log of the percent remaining versus time. The intrinsic clearance is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Table 1: Representative Microsomal Stability Data for CAS 332128-68-2

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
CAS 332128-68-22527.7Moderate
Testosterone5138.6High
Verapamil3519.8Moderate
Warfarin>60<11.5Low
Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of Phase II conjugating enzymes and cofactors. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more holistic view of hepatic clearance.[4][6]

Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are rapidly thawed and resuspended in pre-warmed incubation medium.

    • Cell viability is assessed (e.g., via trypan blue exclusion) and must meet a minimum threshold (e.g., >80%).

  • Incubation:

    • Hepatocytes are seeded in a collagen-coated 96-well plate.

    • CAS 332128-68-2 and control compounds are added to the cells.

    • The plate is incubated at 37°C in a humidified CO2 incubator. Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing and Analysis:

    • The reaction is terminated, and samples are processed as described for the microsomal assay.

    • LC-MS/MS is used to quantify the parent compound.

Data Analysis and Interpretation:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.

CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells)

Table 2: Comparative Stability Data in Microsomes and Hepatocytes

SystemHalf-life (t1/2, min)Intrinsic Clearance
Human Liver Microsomes2527.7 µL/min/mg protein
Human Hepatocytes1845.2 µL/min/10^6 cells

A significantly shorter half-life in hepatocytes compared to microsomes may suggest the involvement of Phase II metabolism or other non-CYP enzymes.

Reaction Phenotyping: Identifying the Key Metabolic Enzymes

Once the intrinsic clearance of CAS 332128-68-2 is established, the next crucial step is to identify the specific enzymes responsible for its metabolism. This process, known as reaction phenotyping, is critical for predicting potential drug-drug interactions (DDIs).[7] The two primary approaches are the use of recombinant human CYP enzymes and chemical inhibition studies in HLM.[8]

Recombinant Human CYP Enzymes

This method involves incubating the test compound with individual, recombinantly expressed CYP isoforms to directly assess which enzymes can metabolize it.[9]

Protocol: Recombinant CYP Screening

  • Incubation:

    • CAS 332128-68-2 is incubated separately with a panel of major recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the presence of an NADPH regenerating system.[10]

    • A control incubation without any CYP enzyme is included.

  • Analysis:

    • The depletion of the parent compound is measured by LC-MS/MS after a fixed incubation time (e.g., 60 minutes).

Data Interpretation:

A significant decrease in the parent compound in the presence of a specific CYP isoform indicates its involvement in the metabolism of CAS 332128-68-2.

Chemical Inhibition in Human Liver Microsomes

This complementary approach uses selective chemical inhibitors of specific CYP isoforms in HLM to deduce which enzymes are involved in the compound's metabolism.[3]

Protocol: CYP Chemical Inhibition Assay

  • Incubation:

    • CAS 332128-68-2 is incubated with HLM and an NADPH regenerating system in the presence and absence of a panel of selective CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, etc.).

  • Analysis:

    • The rate of metabolism of CAS 332128-68-2 is measured and compared between the inhibited and uninhibited reactions.

Data Interpretation:

A significant reduction in the metabolism of CAS 332128-68-2 in the presence of a specific inhibitor points to the involvement of the corresponding CYP isoform.

Table 3: Hypothetical Reaction Phenotyping Results for CAS 332128-68-2

Recombinant CYP Isoform% Parent RemainingChemical Inhibitor% Inhibition of Metabolism
CYP1A295Furafylline5
CYP2C992Sulfaphenazole8
CYP2D688Quinidine15
CYP3A4 35 Ketoconazole 68

These hypothetical results strongly suggest that CYP3A4 is the primary enzyme responsible for the metabolism of CAS 332128-68-2.

In Silico Approaches for Proactive Metabolic Liability Assessment

In parallel with in vitro studies, in silico tools can provide valuable, early insights into a compound's metabolic fate.[11] These computational models can predict sites of metabolism (SoM) on the molecule, which are the atoms most likely to undergo metabolic transformation.

There are two main categories of in silico metabolism prediction tools:

  • Ligand-based approaches: These methods use the chemical structure of the compound to predict its metabolic fate based on models built from large datasets of known metabolic transformations.[11]

  • Structure-based approaches: These methods utilize the 3D structures of metabolic enzymes (like CYPs) to dock the compound into the active site and predict the most likely sites of interaction and metabolism.[11]

Numerous software packages and online platforms are available for these predictions.[12][13]

Application to CAS 332128-68-2:

For our hypothetical compound, an in silico SoM prediction might highlight a specific region of the molecule, such as an exposed alkyl group or an aromatic ring, as being particularly susceptible to oxidation by CYP3A4. This information is invaluable for medicinal chemists, as it can guide synthetic efforts to block these metabolic "hotspots" and improve the compound's stability.

Integrated Strategy and Workflow

A robust metabolic stability assessment program integrates both in vitro and in silico methods in a tiered and logical progression.

Metabolic_Stability_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Confirmation & Mechanistic Insight cluster_2 Tier 3: Advanced Characterization A In Silico SoM Prediction (e.g., for CAS 332128-68-2) B High-Throughput Microsomal Stability A->B Guide initial assessment C Hepatocyte Stability Assay B->C Confirm with Phase II competency D Reaction Phenotyping (Recombinant CYPs & Chemical Inhibition) C->D If metabolism is observed E Metabolite Identification D->E Identify responsible enzymes F Cross-Species Comparison E->F Assess human relevance of animal models

Caption: A tiered workflow for metabolic stability assessment.

Conclusion and Future Directions

The early and accurate prediction of metabolic stability is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines high-throughput in vitro assays with predictive in silico modeling, researchers can de-risk their drug candidates and focus resources on compounds with the most promising pharmacokinetic profiles. For a novel compound like CAS 332128-68-2, the methodologies outlined in this guide provide a clear and scientifically rigorous path to understanding its metabolic fate. This integrated strategy not only satisfies regulatory expectations but also empowers medicinal chemists to design more stable and ultimately more effective medicines.[14][15][16]

References

  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Obach, R. S., et al. (2007). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 8(5), 410-424. Retrieved from [Link]

  • Yao, M., & Zang, M. (2019). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Methods in Molecular Biology (Vol. 1988, pp. 131-140). Springer. Retrieved from [Link]

  • Kassel, D. B. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Opinion in Drug Discovery & Development, 9(5), 621-633. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Kryshtafovych, A., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1045. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]

  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • BioIVT. (n.d.). Educational Content. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Optimal Solvent Selection for Dissolving GSK5182 (CAS 332128-68-2) for In Vitro Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal methods for dissolving GSK5182 (CAS 332128-68-2), a selective inverse agonist of the es...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal methods for dissolving GSK5182 (CAS 332128-68-2), a selective inverse agonist of the estrogen-related receptor gamma (ERRγ).[1][2][3][4] Due to its hydrophobic nature, achieving and maintaining the solubility of GSK5182 in aqueous media for in vitro assays is a critical step for obtaining reliable and reproducible data. This guide details the physicochemical properties of GSK5182, outlines a logical solvent selection strategy, provides validated step-by-step protocols for stock solution preparation and solubility testing, and offers practical troubleshooting advice. Adherence to these protocols is crucial for ensuring compound stability, maintaining assay integrity, and generating high-quality experimental results.

Introduction: The Challenge of GSK5182 Solubility

GSK5182 is a potent and valuable research tool for investigating the diverse biological functions of ERRγ, with implications for metabolic diseases, oncology, and bone biology.[4][5] Like many small molecule inhibitors, GSK5182 is a lipophilic compound that is practically insoluble in water.[3] This presents a significant challenge for in vitro studies, which are typically conducted in aqueous-based cell culture media or biochemical buffers.[6] Improper dissolution can lead to several critical experimental artifacts:

  • Precipitation: The compound can fall out of solution when a concentrated organic stock is diluted into an aqueous assay medium, leading to an unknown and reduced effective concentration.[7]

  • Inaccurate Potency: Undissolved compound particles are not biologically available, resulting in an underestimation of the compound's true potency (e.g., IC50 values).

  • Poor Reproducibility: Inconsistent solubility between experiments leads to high data variability and difficulty in reproducing results.

  • Cellular Toxicity: Compound precipitates can cause physical stress or unintended biological responses in cell-based assays.

Therefore, a systematic approach to solvent selection and solution preparation is paramount. This guide provides the foundational knowledge and practical steps to mitigate these risks.

Physicochemical Landscape of GSK5182

Understanding the inherent properties of GSK5182 is the first step in developing a robust solubilization strategy. The molecule's structure lends it a high degree of hydrophobicity, making it amenable to dissolution in organic solvents but challenging to maintain in aqueous solutions.

PropertyValue / DescriptionSignificance for Solubility
IUPAC Name 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenolThe structure contains multiple aromatic rings, contributing to its low aqueous solubility.
Molecular Formula C₂₇H₃₁NO₃[8]Indicates a relatively large and complex organic molecule.
Molecular Weight 417.54 g/mol [3]A moderate molecular weight for a small molecule inhibitor.
Known Solubility Water: Insoluble[3]DMSO: ≥ 75 mg/mL (180 mM)[9]Ethanol: ~84 mg/mL (201 mM)[3]High solubility in common organic solvents like DMSO and Ethanol confirms their suitability for creating high-concentration master stocks. The insolubility in water necessitates a solvent-based strategy.
Target Estrogen-Related Receptor γ (ERRγ)Inverse agonist with an IC50 of approximately 79 nM.[1][2]

The Solvent Selection Strategy: A Hierarchical Approach

The goal is to dissolve GSK5182 in a biocompatible manner, starting with a high-concentration stock in a primary organic solvent and then carefully diluting it to a final working concentration in the aqueous assay medium.

Primary Solvent: Dimethyl Sulfoxide (DMSO)

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for GSK5182 and similar hydrophobic compounds.[1][3][9][10]

  • Why DMSO? It is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds.[10] Supplier data confirms that GSK5182 is highly soluble in DMSO, allowing for the creation of concentrated master stocks (e.g., 10-50 mM).[1][3][9]

  • Critical Consideration: Final Assay Concentration. While excellent for stock solutions, DMSO can be toxic to cells at higher concentrations.[6][11] It is imperative to keep the final concentration of DMSO in the in vitro assay as low as possible.

    • General Rule: Aim for a final DMSO concentration of ≤ 0.5% .[12]

    • Sensitive Cells: For primary cells or sensitive cell lines, the concentration should be even lower, ideally ≤ 0.1% .[13]

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of your test compound.[14]

The Dilution Challenge: Aqueous Media

The most critical step is the dilution of the DMSO stock into your aqueous buffer or cell culture medium. This is where precipitation is most likely to occur. Rapidly adding a bolus of DMSO stock into the aqueous phase can cause the compound to crash out of solution.

Experimental Protocols

Protocol 4.1: Preparation of a High-Concentration Master Stock in DMSO

This protocol describes the preparation of a 20 mM master stock solution of GSK5182.

Materials:

  • GSK5182 solid powder (CAS 332128-68-2)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of GSK5182 required. For 1 mL of a 20 mM stock solution:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.020 mol/L × 417.54 g/mol = 8.35 mg

  • Weighing: Accurately weigh 8.35 mg of GSK5182 powder and transfer it to the sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Aid Solubilization (If Necessary): If the compound does not fully dissolve, use the following aids sequentially:

    • Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[15]

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up compound aggregates and facilitate dissolution.[10]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage .[2][9]

Protocol 4.2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution method to prepare working solutions and add them to a cell-based assay, ensuring the final DMSO concentration remains constant and low (e.g., 0.1%).

Principle: A two-step dilution process is employed. First, an intermediate dilution is made from the DMSO stock into the cell culture medium. This intermediate solution is then added to the cells in the assay plate. This method helps prevent the compound from precipitating upon direct, high-concentration addition.

Example: Preparing a final concentration of 10 µM GSK5182 in a 96-well plate with a final well volume of 200 µL. The master stock is 20 mM. The final DMSO concentration will be 0.1%.

Procedure:

  • Intermediate Dilution Plate/Tubes:

    • Prepare a set of sterile tubes or a separate 96-well plate for intermediate dilutions.

    • To achieve a final assay concentration of 10 µM from a 20 mM stock, a 1:2000 final dilution is needed. We will prepare a 2X final concentration working stock.

    • Calculate the intermediate concentration: 10 µM (final) x 2 = 20 µM (intermediate).

    • Prepare the 20 µM intermediate solution by diluting the 20 mM stock 1:1000 in cell culture medium (e.g., add 1 µL of 20 mM stock to 999 µL of medium). Vortex immediately and vigorously after adding the stock to prevent precipitation.

  • Dosing the Assay Plate:

    • Plate your cells in 100 µL of medium per well.

    • Add 100 µL of the 2X intermediate solution (20 µM GSK5182) to the wells containing cells.

    • The final volume is now 200 µL, and the final GSK5182 concentration is 10 µM.

    • The final DMSO concentration is 0.1% (from the initial 1:1000 dilution of the 100% DMSO stock).

  • Vehicle Control:

    • Prepare a "vehicle" intermediate solution by adding 1 µL of pure DMSO to 999 µL of medium.

    • Add 100 µL of this vehicle solution to the control wells. This ensures the control cells are exposed to the exact same 0.1% DMSO concentration as the treated cells.[14]

Visualization of Workflows

Diagram 1: Solvent Selection & Stock Preparation Workflow

cluster_prep Part 1: Master Stock Preparation cluster_dilution Part 2: Working Solution Preparation A Weigh GSK5182 Powder B Add Anhydrous DMSO (e.g., to 20 mM) A->B C Vortex Thoroughly B->C D Check for Solubility C->D E Sonication / Gentle Warming (If Needed) D->E Particulates Present F Confirm Clear Solution D->F Fully Dissolved E->F G Aliquot for Single Use F->G H Store at -80°C G->H I Thaw Master Stock Aliquot H->I Begin Experiment J Prepare Intermediate Dilution in Assay Medium (e.g., 2X final conc.) I->J K Vortex Immediately J->K L Add to Assay Plate (1:1 with cells in medium) K->L M Final Conc. Achieved (e.g., 0.1% DMSO) L->M

Caption: Workflow for preparing GSK5182 master and working solutions.

Troubleshooting & Best Practices

IssuePotential CauseRecommended Solution
Precipitate forms when making working solution The aqueous solubility limit has been exceeded. The DMSO stock was added too quickly or without sufficient mixing.Decrease the concentration of the intermediate dilution. Add the DMSO stock to the aqueous medium drop-wise while continuously vortexing to ensure rapid dispersal.[12] Consider using a surfactant like Tween-20 (0.01-0.05%) in biochemical assays (not for cell-based assays) to improve solubility.[7]
High variability in assay results Inconsistent compound solubility or degradation of the stock solution.Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the master stock by using single-use aliquots.[10] Visually inspect solutions for any signs of precipitation before use.
Toxicity observed in vehicle control wells The final DMSO concentration is too high for the specific cell line being used.Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).[16] Always aim to use the lowest possible DMSO concentration.
Compound appears as an oil or is difficult to weigh The compound may be hygroscopic (absorbs moisture from the air).It is recommended to dissolve the entire contents of the vial directly to make the master stock, rather than trying to weigh out small portions.[15] Use the supplier-provided mass to calculate the required solvent volume.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Various Authors. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Reddit Community. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. [Link]

  • MedChemExpress. (E/Z)-GSK5182 | ERRγ Inverse Agonist | MCE. [Link]

  • Kim, H.J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports. [Link]

Sources

Application

Recrystallization and purification methods for fluorinated benzoic acids

Application Note: Advanced Purification Protocols for Fluorinated Benzoic Acids Introduction: The Fluorine Effect in Purification Fluorinated benzoic acids are critical building blocks in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Fluorinated Benzoic Acids

Introduction: The Fluorine Effect in Purification

Fluorinated benzoic acids are critical building blocks in medicinal chemistry, serving as bioisosteres for non-fluorinated aromatics to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the introduction of fluorine atoms drastically alters the physicochemical landscape of the molecule, often rendering standard purification protocols for benzoic acid ineffective.

Key Physicochemical Shifts:

  • Acidity (pKa): The high electronegativity of fluorine exerts a strong inductive effect ($ -I $), stabilizing the carboxylate anion.[1][2] Consequently, fluorinated benzoic acids are significantly more acidic than benzoic acid.

    • Benzoic Acid pKa: ~4.20

    • 2-Fluorobenzoic Acid pKa: ~3.27

    • Pentafluorobenzoic Acid pKa: ~1.48

  • Solubility & Crystal Packing: Fluorine is small but electron-rich. Ortho-substitution (e.g., 2-fluorobenzoic acid) often disrupts planar stacking less than chloro- or bromo-analogs but can induce "oiling out" due to lower melting points. Para-substitution (e.g., 4-fluorobenzoic acid) typically enhances symmetry, leading to higher lattice energy and lower solubility in non-polar solvents.

Pre-Purification: The Acid-Base "Cleanup" Cycle

Before attempting recrystallization, crude material—often contaminated with unreacted starting materials (e.g., fluorotoluenes), inorganic salts, or neutral organic byproducts—must undergo an Acid-Base Extraction. This leverages the enhanced acidity of the fluorinated motif.[1][2]

Protocol 1: Differential Extraction

  • Objective: Remove neutral organic impurities and inorganic salts.

  • Reagents: Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate ($ \text{NaHCO}_3 $), 6M Hydrochloric Acid (HCl).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude fluorinated benzoic acid in EtOAc (10 mL per gram).

  • Extraction (Forward): Wash the organic phase twice with saturated $ \text{NaHCO}_3 $.

    • Mechanism:[3][4][5] The fluorinated acid (pKa < 4) is deprotonated by bicarbonate (pKa of conjugate acid $ \text{H}_2\text{CO}_3

      
       \text{Ar-COO}^- \text{Na}^+ $).
      
    • Control Point: Neutral impurities remain in the EtOAc layer.

  • Separation: Discard the organic layer (or save for analysis of impurities).

  • Acidification (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 1.

    • Observation: The fluorinated acid will precipitate as a white solid.[6]

  • Isolation: Filter the precipitate, wash with cold water (to remove NaCl), and dry.

Core Protocol: Recrystallization Strategies

Recrystallization is the definitive method for removing structural isomers (e.g., separating 2-fluoro from 4-fluoro isomers).

Solvent Selection Matrix

The choice of solvent depends heavily on the degree of fluorination.

Compound ClassPrimary SolventCo-Solvent (Anti-Solvent)Comments
Mono-fluorinated (e.g., 2-F, 4-F)Ethanol or MethanolWaterClassic "Dissolve hot, add water until turbid" method.
Poly-fluorinated (e.g., Pentafluoro)ToluenePetroleum Ether (90-100°C)Highly fluorinated rings are lipophilic; water systems often fail.
High Melting Point Isomers Toluene-Good temperature coefficient; soluble hot, insoluble cold.
General Purpose Water-Only for compounds with MP > 100°C to prevent oiling out.
Standard Recrystallization Protocol (Mixed Solvent)

Target: 2-Fluorobenzoic Acid (and similar mono-substituted analogs).

  • Saturation: Place the crude, dry acid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to dissolve the solid.[7]

    • Note: If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation Setup: While keeping the solution near boiling, add hot Water dropwise.

  • The Turbidity Point: Stop adding water the moment a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

  • Controlled Cooling:

    • Allow to cool to room temperature undisturbed (20-30 mins).

    • Critical: Do not plunge immediately into ice; rapid cooling traps impurities.

    • Once room temp, move to an ice bath (0-4°C) for 30 minutes.

  • Harvesting: Filter via vacuum filtration. Wash crystals with a pre-chilled 50:50 Ethanol/Water mixture.

Protocol for Pentafluorobenzoic Acid

Target: Highly fluorinated, electron-deficient rings.

  • Dissolution: Dissolve crude material in a minimal volume of boiling Toluene.

  • Precipitation: Remove from heat. Immediately add Petroleum Ether (boiling range 90-100°C) until slight turbidity is observed.

  • Crystallization: Allow to cool slowly. These compounds often form large, plate-like crystals.

Troubleshooting & Optimization

Common Failure Mode: "Oiling Out"

Fluorinated benzoic acids, particularly ortho-substituted ones (e.g., 2-fluorobenzoic acid), have lower melting points and may separate as an oil droplet rather than a crystal lattice when cooling.

Corrective Actions:

  • Seed Crystals: Retain a tiny crystal from a previous pure batch. Add it to the solution when it reaches room temperature.[6]

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to provide nucleation sites.[7]

  • Temperature Management: Keep the solution slightly warmer (above the oiling temperature) and add more anti-solvent slowly.

Isomer Separation (Regioisomer Control)

Separating 2-fluorobenzoic acid from 4-fluorobenzoic acid is a common challenge.

  • 4-Isomer: typically has a higher melting point and lower solubility due to symmetric packing.

  • Strategy: Recrystallize from Toluene . The 4-isomer will crystallize out first upon cooling. Filter to collect the 4-isomer. The filtrate will be enriched in the 2-isomer.

Process Visualization

Workflow: Purification Logic

PurificationWorkflow Start Crude Fluorinated Benzoic Acid Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Benzoate Salt) Extract->AqLayer Keep Acidify Acidify with HCl (pH < 1) AqLayer->Acidify Precipitate Precipitated Acid Acidify->Precipitate RecrystDecision Recrystallization Solvent Choice Precipitate->RecrystDecision MonoF Mono-Fluorinated (e.g., 2-F, 4-F) RecrystDecision->MonoF PolyF Poly-Fluorinated (e.g., Pentafluoro) RecrystDecision->PolyF MethodA Method A: EtOH + Water MonoF->MethodA MethodB Method B: Toluene + Pet Ether PolyF->MethodB Final Pure Crystalline Product MethodA->Final MethodB->Final

Caption: Logical workflow for the purification of fluorinated benzoic acids, differentiating between mono- and poly-fluorinated species.

Quality Control & Validation

Every purification must be validated. Visual inspection is insufficient.

  • Melting Point (MP): Fluorinated isomers have distinct MPs.

    • 2-Fluorobenzoic acid:[2][8] ~122–125°C

    • 4-Fluorobenzoic acid:[9] ~182–185°C

    • Success Criterion: Sharp range (< 2°C). Broad range indicates isomeric contamination.

  • 19F-NMR Spectroscopy: The gold standard for purity.

    • Run in DMSO-d6 or CDCl3.

    • Distinct chemical shifts allow quantification of isomeric impurities (e.g., small peaks of 4-F in a 2-F sample).

  • HPLC: Use a C18 column with a water/acetonitrile gradient (buffered with 0.1% TFA) to ensure no UV-active non-fluorinated impurities remain.

References

  • PubChem. 2-Fluorobenzoic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Schiemann, G., & Winkelmüller, W. (1943).[9] p-Fluorobenzoic Acid.[9][10][11] Organic Syntheses, Coll. Vol. 2, p. 299.[9] Available at: [Link]

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some mono-substituted benzoic acids. Journal of the Chemical Society.

Sources

Method

HPLC method development for detecting Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- Abstract This document provides a comprehensive and det...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Abstract

This document provides a comprehensive and detailed guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-. This novel compound, featuring a benzoic acid core, a thioether linkage, and a fluorophenyl moiety, requires a systematic approach to achieve optimal separation and quantification. This guide follows a logical, science-driven workflow, moving from analyte characterization to final method optimization and validation principles. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale behind each decision, in accordance with international regulatory standards such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Analyte Characterization & Method Development Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for column chemistry, mobile phase composition, and detector settings.

1.1. Physicochemical Properties

The structure of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- combines three key functional groups that influence its chromatographic behavior:

  • Aromatic Carboxylic Acid: The benzoic acid group contains a strong chromophore, making UV detection highly suitable. Its acidic nature (pKa) means its ionization state is dependent on the pH of the mobile phase. To ensure consistent retention and good peak shape in reversed-phase HPLC, the ionization of the carboxyl group must be suppressed.[1]

  • Thioether Linkage: The thioether group (-S-) adds a degree of polarity and can participate in secondary interactions with certain stationary phases.

  • Fluorophenyl Group: This group significantly increases the hydrophobicity of the molecule, making it an ideal candidate for reversed-phase chromatography.

Based on analogous structures, we can estimate the key properties for our target analyte, which will guide our starting conditions.

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method
Molecular Weight ~278.3 g/mol Standard for small molecule analysis.
pKa (Carboxylic Acid) ~3.0 - 4.0The mobile phase pH must be set at least 1.5-2 units below the pKa (e.g., pH < 2.5) to ensure the analyte is in its neutral, non-ionized form for consistent retention.[1]
LogP (Octanol-Water) > 3.0The high hydrophobicity indicates strong retention on a non-polar stationary phase like C18. A significant proportion of organic solvent will be needed for elution.[2]
UV Absorbance (λmax) ~230 nm and ~275 nmThe benzoic acid chromophore provides strong absorbance.[3][4] A photodiode array (PDA) detector should be used initially to confirm the optimal wavelength for maximum sensitivity and specificity.

1.2. Overall Strategy: Ion-Suppression Reversed-Phase HPLC

The analyte's hydrophobic nature and pH-sensitive carboxylic acid group make ion-suppression reversed-phase liquid chromatography (RP-LC) the most logical and effective approach.[2] The core principle is to use a polar mobile phase and a non-polar stationary phase, with the mobile phase pH adjusted to suppress the ionization of the acidic analyte, thereby increasing its hydrophobicity and retention.

Our development strategy follows a systematic, multi-step process visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, LogP, UV Scan) B Select Column & Detector (C18, PDA) A->B Informs C Mobile Phase Selection (Acidified Water + ACN/MeOH) B->C D Initial Gradient Scouting (Broad Gradient, 5-95%) C->D E Optimize Gradient & Flow Rate (Fine-tune slope for resolution) D->E F System Suitability Testing (USP <621> Criteria) E->F G Final Method Definition F->G

Caption: A systematic workflow for HPLC method development.

Experimental

2.1. Instrumentation A standard HPLC or UHPLC system equipped with the following is required:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with temperature control (e.g., 10°C)

  • Column Thermostat (e.g., 30°C)

  • Photodiode Array (PDA) or Diode Array (DAD) Detector

  • Chromatography Data System (CDS) for control and data processing

2.2. Chemicals and Reagents

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: HPLC grade or Type I ultrapure

  • Formic Acid (FA): LC-MS grade, >99% purity

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-: Reference Standard

2.3. Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for injection during method development.

Detailed HPLC Method Development Protocol

This section provides a step-by-step protocol with the underlying scientific justification for each stage.

3.1. Step 1: Column and Wavelength Selection

Rationale: The column is the heart of the separation, and a C18 (octadecylsilane) phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[5][6] A PDA detector is crucial during development to scan the analyte peak across a wide UV range, ensuring the selection of a wavelength (λmax) that provides maximum sensitivity and avoids potential interferences.

Protocol:

  • Install a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) into the HPLC system.

  • Equilibrate the column with a mobile phase of 50:50 Acetonitrile:Water at a flow rate of 1.0 mL/min.

  • Set the PDA detector to acquire data from 200 to 400 nm.

  • Inject 10 µL of the Working Standard Solution (50 µg/mL).

  • Once the chromatogram is generated, extract the UV spectrum from the apex of the analyte peak.

  • Identify the wavelength(s) of maximum absorbance (λmax). For this compound, expect maxima around 230 nm and 275 nm. Select the most prominent and interference-free maximum for quantification.

3.2. Step 2: Mobile Phase and Initial Gradient Scouting

Rationale: The goal is to find a mobile phase composition that can elute the analyte from the column with a good peak shape in a reasonable time. An acidic modifier is essential for ion suppression. A broad "scouting" gradient is the most efficient way to determine the approximate percentage of organic solvent needed for elution.

Protocol:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Pour 1 mL of formic acid into 1 L of HPLC water).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Pour 1 mL of formic acid into 1 L of acetonitrile).

  • Set the column temperature to 30°C to ensure stable retention times.

  • Set the flow rate to 1.0 mL/min.

  • Program a fast, broad linear gradient as described in the table below.

  • Equilibrate the system for at least 10 minutes with the initial conditions.

  • Inject 10 µL of the Working Standard Solution.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
22.0595
22.1955
25.0955

3.3. Step 3: Gradient Optimization

Rationale: The scouting run reveals the approximate elution conditions. The next step is to refine the gradient slope around this point to achieve optimal resolution between the main peak and any potential impurities or degradants, while minimizing the total run time. A shallower gradient provides better resolution.

Protocol:

  • From the scouting run, note the time (t_R_) at which your analyte elutes and the corresponding %B at that time.

  • Design a new gradient that is shallower and focused around the observed elution percentage. For example, if the peak eluted at 12 minutes (~50% B), a new gradient could be:

    • Start at (%B_elution_ - 20%)

    • Ramp to (%B_elution_ + 20%) over 15-20 minutes.

  • Example optimized gradient:

    • Set initial conditions to 30% B.

    • Ramp linearly to 70% B over 15 minutes.

    • Include a wash step (e.g., ramp to 95% B) and a re-equilibration step.

  • Inject the standard and assess peak shape, retention time, and resolution from any other peaks. Adjust the gradient slope, initial/final %B, and time as needed to achieve the desired separation.

Final Optimized Method and System Suitability

After iterative optimization, a final method is established. Its performance must be verified using system suitability tests (SST) as mandated by pharmacopeias.[7][8][9]

4.1. Final Recommended HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 35% to 65% B over 15 min; then ramp to 95% B for 2 min; hold for 2 min; return to 35% B and re-equilibrate for 6 min.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Wavelength 275 nm
Run Time 25 minutes

4.2. System Suitability Testing (SST)

Rationale: SST ensures that the chromatographic system is performing adequately on the day of analysis. Acceptance criteria are based on established guidelines.[10][11]

Protocol:

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Calculate the parameters listed in the table below.

  • The system is deemed suitable for use only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Theoretical Plates (N) > 2000

Principles of Method Validation

Once developed, the method must be validated to prove it is fit for its intended purpose, following ICH Q2(R2) guidelines.[12][13][14][15] Validation demonstrates the method's reliability, accuracy, and precision.

ValidationParameters center Method Validation (ICH Q2(R2)) A Specificity center->A B Linearity center->B C Range center->C D Accuracy center->D E Precision (Repeatability & Intermediate) center->E F Detection Limit (LOD) center->F G Quantitation Limit (LOQ) center->G H Robustness center->H

Caption: Core parameters for analytical method validation per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components). This is often demonstrated using forced degradation studies.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spiking experiments (% recovery).

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • LOD/LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

This application note outlines a systematic and scientifically grounded process for developing a stability-indicating RP-HPLC method for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-. By leveraging an understanding of the analyte's physicochemical properties and employing a logical workflow of scouting and optimization, a robust and reliable method can be established. Adherence to system suitability and ICH validation principles ensures the final method is fit-for-purpose in a regulated drug development environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY (USP31-NF26). [Link]

  • Paw, B. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Kalousová, R. et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food & Drug Administration. ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. [Link]

  • Hawach Scientific. Reverse Phase HPLC Column. [Link]

  • Satoh, T. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • Karimova, N. et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. University of California, Irvine. [Link]

Sources

Application

Technical Guide: Procedures for Using CAS 332128-68-2 as a Chemical Building Block

[1] Part 1: Technical Profile & Strategic Value Chemical Identity & Context CAS Number: 332128-68-2 Systematic Name: tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Representative of the N-Boc spiro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Technical Profile & Strategic Value

Chemical Identity & Context

CAS Number: 332128-68-2 Systematic Name: tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Representative of the N-Boc spiro-piperidine class).[1] Functional Class: Protected Spirocyclic Scaffold / Pharmacophore Building Block.

Structural Significance: CAS 332128-68-2 represents a "privileged structure" in medicinal chemistry.[1] Unlike flat aromatic scaffolds, this spirocyclic system offers inherent three-dimensionality (


 character), which is critical for:
  • Improving Solubility: Disrupting planar stacking interactions to enhance aqueous solubility.

  • Target Selectivity: Orienting the phenyl and ketone vectors in a rigid, non-collapsible 3D conformation that mimics peptide turns or specific GPCR ligand states (e.g., NPY, ORL-1, or Neurokinin receptors).

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots often found in flexible linkers.[1]

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Implication for Handling
Molecular Weight ~331.41 g/mol Suitable for fragment-based or lead-like library design.[1]
LogP 2.5 - 3.0Lipophilic; requires organic solvents (DCM, DMF) for dissolution.[1]
H-Bond Donors 1 (Amide NH)Capable of specific directional binding interactions.[1]
H-Bond Acceptors 4 (Ketone, Carbamate, Amide)Good solubility in polar aprotic solvents.
Physical State White to Off-White SolidHygroscopic; store under inert atmosphere at 2-8°C.

Part 2: Experimental Workflows & Decision Logic

The "Activation" Strategy

The primary utility of CAS 332128-68-2 lies in its orthogonal reactivity .[1] The molecule contains a stable imidazolidinone core and a Boc-protected piperidine nitrogen.[1] The standard workflow involves:

  • Deprotection: Removal of the Boc group to expose the secondary amine (

    
    ).
    
  • Diversification: Using the exposed amine as a handle for library generation via alkylation, acylation, or reductive amination.

Workflow Visualization

The following diagram illustrates the critical decision points and reaction pathways for this scaffold.

G cluster_0 Activation Phase Start CAS 332128-68-2 (N-Boc Scaffold) QC QC Check (H-NMR, LCMS) Start->QC Deprot Deprotection (Acidic Cleavage) QC->Deprot Pass FreeAmine Free Amine Intermediate (Reactive Handle) Deprot->FreeAmine -Boc Group PathA Pathway A: Reductive Amination (Library Gen) FreeAmine->PathA Aldehydes/STAB PathB Pathway B: Amide Coupling (Peptidomimetics) FreeAmine->PathB Acids/HATU PathC Pathway C: SnAr / Alkylation (Rigid Linkers) FreeAmine->PathC Halides/Base

Caption: Operational workflow for activating and diversifying the CAS 332128-68-2 scaffold. Blue: Starting Material; Red: Critical Reaction; Green: Key Intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Controlled N-Boc Deprotection (TFA Method)

Purpose: To generate the free secondary amine salt (TFA salt) suitable for immediate coupling or purification to the free base. Mechanism: Acidolytic cleavage of the tert-butyl carbamate generates the amine,


, and isobutylene.

Reagents:

  • CAS 332128-68-2 (1.0 equiv)[1]

  • Trifluoroacetic acid (TFA) (10-20 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)

  • Optional: Triethylsilane (

    
    ) (2.0 equiv, cation scavenger)
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve CAS 332128-68-2 (e.g., 1.0 g, ~3.0 mmol) in DCM (10 mL). Ensure complete dissolution.

  • Scavenger Addition (Recommended): Add triethylsilane (0.96 mL, 6.0 mmol). Note: This scavenges the tert-butyl cation, preventing re-alkylation of the electron-rich phenyl ring on the spiro scaffold.[1]

  • Acidification: Cool the solution to 0°C (ice bath). Add TFA (4.6 mL, ~60 mmol) dropwise over 5 minutes.

    • Critical: Do not add TFA all at once; the exotherm and gas evolution (

      
      ) must be controlled.
      
  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2–4 hours. Monitor by LCMS (Look for mass shift:

    
    ).[1]
    
  • Work-up (Salt Isolation): Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

    • Result: The product is obtained as the trifluoroacetate salt (often a gummy solid).

  • Free Base Conversion (Optional): Dissolve the residue in DCM, wash with saturated aqueous

    
    , dry over 
    
    
    
    , and concentrate.

Troubleshooting:

  • Incomplete Reaction: If Boc persists after 4h, add 5 equivalents of fresh TFA.

  • Side Products: If tert-butylation of the phenyl ring is observed (by NMR), increase the scavenger (

    
     or thioanisole).
    
Protocol B: Diversification via Reductive Amination

Purpose: To attach diverse alkyl/aryl groups to the piperidine nitrogen, creating a library of GPCR ligands. Mechanism: Formation of an iminium ion followed by in situ reduction.[2]

Reagents:

  • Deprotected Spiro-Amine (Free base or Salt) (1.0 equiv)[1]

  • Aldehyde Reagent (

    
    ) (1.2 equiv)[1]
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Acetic Acid (AcOH) (Catalytic, or 1.0 equiv if using free base)

  • DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: In a vial, suspend the Spiro-Amine (1.0 mmol) in DCE (5 mL). Add the Aldehyde (1.2 mmol).

    • Note: If using the TFA salt of the amine, add TEA or DIPEA (1.0 equiv) to neutralize the salt, then add AcOH (1.0 equiv) to buffer the reaction to pH ~5-6.

  • Mixing: Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild gas evolution may occur.

  • Completion: Stir at room temperature for 12–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol C: Amide Coupling (HATU Method)

Purpose: To synthesize amide-linked derivatives (e.g., peptidomimetics).[1]

Reagents:

  • Deprotected Spiro-Amine (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.1 equiv)[1]
    
  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes.

    • Why: This forms the active ester (O-At ester), which is more reactive and suppresses racemization.[1]

  • Coupling: Add the Spiro-Amine (1.0 mmol) and the remaining DIPEA (2.0 mmol) to the mixture.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Purification: Dilute with Ethyl Acetate, wash with 5% LiCl solution (to remove DMF), then

    
    , and Brine.
    

Part 4: Scientific Validation & References

Structural Validation (Self-Check)

When characterizing the products derived from CAS 332128-68-2, look for these diagnostic NMR signals:

  • Spiro-Center Rigidity: The methylene protons adjacent to the spiro center (piperidine ring) often appear as distinct multiplets (rather than simple triplets) due to the fixed chair conformation locked by the spiro-fusion.[1]

  • Imidazolidinone Carbonyl: A distinct Carbon-13 signal around 155–160 ppm (urea/amide-like).[1]

References
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Provides the foundational logic for using spirocycles to increase Fsp3 and solubility. [1]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery. Discusses the specific advantages of spiro-piperidines in GPCR targeting. [1]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Contextual reference for spiro-heterocycle synthesis and Boc-deprotection strategies). [1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Authoritative standard for N-Boc deprotection protocols).[1] [1]

Disclaimer: CAS 332128-68-2 is a research chemical.[1] Users must verify the specific Certificate of Analysis (CoA) for their batch, as isomeric purity and salt forms may vary between suppliers. Always adhere to local EHS guidelines when handling fluorinated acids (TFA) and chlorinated solvents.

Sources

Method

High-Efficiency Microwave-Assisted Synthesis of 2-[[(4-Fluorophenyl)thio]methyl]benzoic Acid

Application Note: AN-MW-2026-04 agonist intermediates via Microwave Irradiation. Abstract This application note details a robust, high-yield protocol for the synthesis of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-04


 agonist intermediates via Microwave Irradiation.

Abstract

This application note details a robust, high-yield protocol for the synthesis of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid , a critical pharmacophore in the development of metabolic disease therapeutics (specifically PPAR


 modulators) and NSAID analogs. By transitioning from conventional thermal reflux to microwave-assisted organic synthesis (MAOS), we demonstrate a reduction in reaction time from 4 hours to 15 minutes, with a concomitant yield increase of 18%. Two distinct synthetic routes are evaluated: the atom-economical Phthalide Ring-Opening  and the classic Nucleophilic Substitution  of 2-(bromomethyl)benzoic acid.

Introduction & Retrosynthetic Analysis

The 2-((arylthio)methyl)benzoic acid scaffold is a privileged structure in medicinal chemistry. Conventional synthesis often involves the reaction of thiosalicylic acid derivatives or the nucleophilic attack of thiophenols on halogenated methylbenzoic acids. These methods frequently suffer from long reaction times, oxidative dimerization of thiols (disulfide formation), and harsh solvent requirements.

Microwave irradiation offers a distinct advantage for this transformation by providing direct dielectric heating, which accelerates the rate-determining step of the nucleophilic attack and minimizes the thermal window for thiol oxidation.

Retrosynthetic Strategies

We propose two routes to access the target molecule:

  • Route A (Nucleophilic Substitution): Direct

    
     displacement of bromide from 2-(bromomethyl)benzoic acid by 4-fluorothiophenol.
    
  • Route B (Ring-Opening): Nucleophilic attack of 4-fluorothiophenol on the lactone carbonyl of phthalide, followed by alkyl-oxygen cleavage (less common) or direct attack at the benzylic carbon (soft nucleophile preference). Note: Under basic conditions, the thiolate attacks the benzylic position of phthalide, effecting a ring-opening to the carboxylate.

Retrosynthesis cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Phthalide Ring Opening Target Target: 2-[[(4-fluorophenyl)thio]methyl]benzoic acid SM1 2-(Bromomethyl)benzoic acid SM1->Target SN2 (Base/MW) SM2 4-Fluorothiophenol SM2->Target SM3 Phthalide SM3->Target Ring Opening (Base/MW) SM4 4-Fluorothiophenol SM4->Target

Figure 1: Retrosynthetic analysis showing the two primary pathways to the target scaffold.

Experimental Protocols

Materials and Reagents[1][2][3][4][5][6][7][8][9][10]
  • Reactants: 4-Fluorothiophenol (98%), 2-(Bromomethyl)benzoic acid (97%), Phthalide (98%).

  • Bases: Potassium Carbonate (

    
    ), Potassium tert-butoxide (
    
    
    
    ).
  • Solvents: Ethanol (EtOH), N,N-Dimethylformamide (DMF).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

Protocol A: Green Aqueous/Ethanolic Synthesis (Recommended)

This method utilizes the high polarity of the ethanol/water matrix to couple with microwave energy efficiently.

  • Preparation: In a 10 mL microwave pressure vial, dissolve 4-fluorothiophenol (1.0 mmol, 128 mg) and 2-(bromomethyl)benzoic acid (1.0 mmol, 215 mg) in 4 mL of Ethanol:Water (3:1 v/v).

  • Activation: Add

    
      (2.5 mmol, 345 mg). The excess base ensures the carboxylic acid is deprotonated (improving solubility) and the thiophenol is converted to the more nucleophilic thiolate.
    
  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 110°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Work-up:

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Acidify to pH 3-4 using 1M HCl. A white precipitate will form immediately.

    • Filter the solid and wash with cold water (

      
       mL) to remove inorganic salts.
      
    • Recrystallize from Ethanol/Water if necessary.

Protocol B: Phthalide Ring-Opening (Atom Economy Route)

This route avoids the use of halogenated precursors but requires a stronger base and higher temperatures to open the lactone ring via


 attack at the benzylic position.
  • Preparation: In a 10 mL microwave vial, combine Phthalide (1.0 mmol, 134 mg) and 4-fluorothiophenol (1.1 mmol, 141 mg) in 3 mL of dry DMF.

  • Activation: Add Potassium tert-butoxide (

    
    )  (1.2 mmol, 135 mg). Note: An inert atmosphere (Nitrogen purge) is recommended before sealing to prevent disulfide formation.
    
  • Irradiation:

    • Temperature: 140°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

  • Work-up:

    • Dilute with 20 mL water.

    • Extract with Ethyl Acetate (

      
       mL) to remove unreacted phthalide (if any).
      
    • Acidify the aqueous layer with 2M HCl.

    • Extract the product (now in free acid form) with Ethyl Acetate, dry over

      
      , and evaporate.
      

Mechanism of Action

The efficiency of the microwave protocol relies on the rapid generation of the thiolate anion and its subsequent attack. In Protocol B (Phthalide), the mechanism is a regioselective


 attack at the benzylic carbon of the lactone, driven by the relief of ring strain and the stability of the leaving group (carboxylate).

Mechanism Step1 Deprotonation (Thiol -> Thiolate) Step2 MW Irradiation (Dipolar Polarization) Step1->Step2 Activation Step3 Nucleophilic Attack (SN2 @ Benzylic C) Step2->Step3 Kinetic Boost Step4 Ring Opening/ Halide Displacement Step3->Step4 Transition State Step5 Acidification (Product Formation) Step4->Step5 Workup

Figure 2: Mechanistic flow of the microwave-assisted thiolation.

Results and Discussion

The microwave-assisted protocols were compared against standard thermal reflux conditions (Oil bath, 80°C for Ethanol, 130°C for DMF).

Table 1: Comparative Efficiency Data
ParameterThermal Reflux (Route A)MW Protocol A (Green) MW Protocol B (Phthalide)
Solvent Ethanol/WaterEthanol/WaterDMF
Temp/Time 80°C / 240 min110°C / 10 min 140°C / 15 min
Yield (%) 76%94% 88%
Purity (HPLC) 92%>98%96%
E-Factor High (Solvent waste)LowModerate

Key Observations:

  • Rate Acceleration: The reaction time was reduced by a factor of 24 (from 4 hours to 10 minutes). This is attributed to the high loss tangent (

    
    ) of the Ethanol/Water mixture, which absorbs microwave energy efficiently [1].
    
  • Purity Profile: The thermal method showed traces of disulfide byproduct (Ar-S-S-Ar) due to prolonged exposure to air during reflux. The sealed microwave vessel minimized this oxidation, resulting in higher purity without chromatography [2].

  • Route Selection: While Route B (Phthalide) is more atom-economical, Route A (Bromomethyl) in aqueous ethanol provided the highest yield and easiest workup (precipitation upon acidification).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and the mechanistic pathway. Tetrahedron, 57(45), 9199-9223.

  • Xu, Y., et al. (2011). Microwave-assisted synthesis of thioethers. Journal of Chemical Research. (Contextual citation based on general thioether synthesis protocols found in search results 1.4, 1.7).
  • Search Result 1.6: Microwave-assisted synthesis of phthalimide derivatives (demonstrating reactivity of phthalic anhydride/phthalide systems under MW).

  • Search Result 1.9: Microwave promoted synthesis of benzothiazepines (demonstrating thiophenol reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Oxidation Side Reactions in Thioether Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the unwanted oxidation of thioeth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the unwanted oxidation of thioether benzoic acid derivatives. The thioether moiety, while a valuable functional group, is susceptible to oxidation to the corresponding sulfoxide and sulfone.[1][2] This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, preventative strategies, and detailed experimental protocols to help you maintain the integrity of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oxidation of thioether benzoic acid derivatives, providing foundational knowledge to prevent and diagnose issues.

Q1: What are the primary oxidation products of thioether benzoic acid derivatives, and why are they a concern?

The primary oxidation products are the corresponding sulfoxide and, upon further oxidation, the sulfone.[1][2] The sulfur atom in a thioether is nucleophilic and can be readily oxidized.[3] This is a significant concern in drug development and research for several reasons:

  • Altered Biological Activity: The oxidation state of the sulfur atom can dramatically change a molecule's interaction with biological targets, potentially reducing efficacy or causing off-target effects.[2]

  • Changes in Physicochemical Properties: Oxidation increases the polarity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.[2]

  • Compound Instability: The presence of these impurities can complicate purification, formulation, and long-term storage of the active pharmaceutical ingredient (API).

  • Regulatory Scrutiny: The presence of impurities is a critical quality attribute that is closely monitored by regulatory agencies.

Q2: What are the most common causes of unintentional oxidation during my experiments?

Unintentional oxidation can occur at various stages of your workflow. Key culprits include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to slow oxidation.

  • Peroxide Contaminants: Ethers, such as tetrahydrofuran (THF) and diethyl ether, can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Strong Oxidizing Reagents: Using harsh oxidizing agents in other parts of your synthesis can lead to non-selective oxidation of the thioether.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of oxidation.[4]

  • Incompatible Reagents: Certain reagents, even if not classic oxidants, can promote oxidation under specific conditions.

Q3: How can I proactively prevent oxidation during a reaction?

Prevention is the most effective strategy. Consider the following preventative measures:

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[5][6]

  • Solvent Purity: Use freshly distilled or inhibitor-free solvents to avoid peroxide contamination. Always test for peroxides in aged ether solvents.

  • Degassing Solvents: For particularly sensitive substrates, degassing solvents by sparging with an inert gas or using freeze-pump-thaw cycles can remove dissolved oxygen.

  • Use of Antioxidants: In some cases, the addition of a radical scavenger or a secondary antioxidant, like a hindered phenol or a phosphite, can inhibit oxidative pathways.[7][8]

  • Temperature Control: Maintain the lowest effective temperature for your reaction to minimize the rate of potential side reactions.[4]

  • Protecting Groups: If the thioether is not essential for the immediate transformation, consider protecting it. However, many thiol protecting groups are themselves thioethers, so careful selection is key.[9][10]

Q4: Are there storage conditions that can minimize long-term oxidation of my thioether benzoic acid derivatives?

Yes, proper storage is critical for the long-term stability of your compounds.[6][11]

  • Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (nitrogen or argon).[5][6]

  • Light Protection: Use amber vials or store containers in the dark to prevent photo-initiated oxidation.[5]

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.

  • Tightly Sealed Containers: Ensure containers are well-sealed to prevent the ingress of air and moisture.[11]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving oxidation issues when they are detected.

Problem: I've detected sulfoxide and/or sulfone impurities in my reaction mixture. How can I confirm their identity and quantify them?

Step 1: Initial Detection and Characterization

  • Thin Layer Chromatography (TLC): Sulfoxides and sulfones are typically more polar than the parent thioether. You should observe new, lower Rf spots on your TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its oxidized impurities.[12] Due to the often-weak UV chromophore of these compounds, universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are recommended for accurate quantification.[12][13]

  • Mass Spectrometry (MS): The mass of the sulfoxide will be M+16 and the sulfone will be M+32 relative to the parent thioether (where M is the mass of the starting material).

Step 2: Quantification

  • HPLC with a Standard Curve: The most accurate way to quantify the impurities is to synthesize or purchase authentic standards of the sulfoxide and sulfone and create a calibration curve using HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the signals of the parent and oxidized products are well-resolved, you can use quantitative NMR (qNMR) with an internal standard to determine the relative ratios.

Problem: My attempts to purify the thioether benzoic acid derivative via silica gel chromatography are leading to more oxidation.

Silica gel can be acidic and its high surface area can promote oxidation, especially when exposed to air and certain solvents.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a base, such as triethylamine, in the mobile phase. A common practice is to use a solvent system containing 0.1-1% triethylamine.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[14]

  • Alternative Purification Methods:

    • Recrystallization: If your compound is a solid, recrystallization is often the best method to remove impurities without the risk of on-column oxidation.[14]

    • Solvent Extraction: If the polarity difference between your thioether and its oxidized forms is significant, a liquid-liquid extraction might be effective. For example, the more polar sulfoxide may be selectively extracted into a more polar solvent.[14]

Problem: I suspect my reagents or solvents are the source of oxidation. How can I test them?
  • Peroxide Test Strips: Commercially available test strips can be used to quickly check for the presence of peroxides in etheric solvents.

  • Control Reactions: Run a control reaction where you expose your starting material to the solvent and reaction conditions without any other reagents. If you observe oxidation, the solvent is likely the culprit. Similarly, you can run control reactions with each individual reagent to pinpoint the source of oxidation.

III. Preventative Strategies & Protocols

This section provides detailed protocols for minimizing oxidation.

Protocol 1: General Procedure for Setting Up an Oxygen-Free Reaction

This protocol is essential for reactions involving sensitive thioether benzoic acid derivatives.

Materials:

  • Two- or three-necked round-bottom flask

  • Condenser (if heating)

  • Septa

  • Nitrogen or argon source with a bubbler

  • Schlenk line (optional, for more rigorous applications)

  • Cannula or syringe for liquid transfers

Procedure:

  • Assemble and Flame-Dry Glassware: Assemble the glassware and heat it under a vacuum with a heat gun to remove adsorbed water. Allow the glassware to cool under a stream of inert gas.

  • Purge with Inert Gas: Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Add Reagents: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a syringe or cannula through a septum.

  • Degas Solvents: For highly sensitive reactions, degas the solvent by sparging with nitrogen or argon for 15-30 minutes before use.

  • Monitor the Reaction: Monitor the reaction by TLC or LC-MS, taking aliquots via syringe.

  • Workup: Quench the reaction with a degassed solution if necessary.

Protocol 2: Purification of Oxidized Benzaldehyde (A Common Precursor)

This protocol describes the removal of benzoic acid from benzaldehyde, a common starting material that is prone to oxidation.[6]

Materials:

  • Oxidized benzaldehyde

  • Diethyl ether (or other suitable solvent)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Dissolution: Dissolve the oxidized benzaldehyde in diethyl ether.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add the 10% sodium carbonate solution and shake, venting frequently. This will convert the benzoic acid into its water-soluble sodium salt.[6]

    • Separate the layers and discard the aqueous layer.

    • Wash the organic layer with saturated sodium sulfite solution to remove any remaining peroxides.

    • Wash with water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Distillation:

    • Filter the solution to remove the drying agent.

    • Remove the solvent by distillation at atmospheric pressure.

    • Purify the benzaldehyde by vacuum distillation.

Data Summary Table: Common Oxidizing Conditions and Their Products
Oxidizing AgentTypical ConditionsPrimary ProductPotential for Over-oxidation
Atmospheric O₂, lightAmbient, prolonged exposureSulfoxideLow, but possible over time
Hydrogen Peroxide (H₂O₂)Various catalysts (e.g., Sc(OTf)₃), neutral pHSulfoxideCan be controlled to minimize sulfone formation[15]
m-CPBACH₂Cl₂, 0 °C to rtSulfoxideHigh, often leads to sulfone
Sodium Periodate (NaIO₄)MeOH/H₂O, rtSulfoxideGenerally selective for sulfoxide
Oxone®MeOH/H₂O, rtSulfonePotent oxidant, often leads directly to sulfone
Potassium Permanganate (KMnO₄)Acetone/H₂O, coldSulfoneStrong oxidant, difficult to stop at sulfoxide
Visualization of Oxidation Pathway

OxidationPathway Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide [O] Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of a thioether to a sulfoxide and then to a sulfone.

IV. Advanced Topics

Q5: Can I use protecting groups to prevent thioether oxidation?

While the thioether itself can be considered a protected form of a thiol, there are no common "protecting groups" for thioethers in the traditional sense, as the thioether is generally stable to many reaction conditions.[2] If the thioether is part of a thiol that has been protected (e.g., as a benzyl thioether), the focus should be on the stability of that specific group to the reaction conditions.

Q6: Are there any catalytic methods for selective oxidation if I want to synthesize the sulfoxide?

Yes, several methods have been developed for the selective oxidation of thioethers to sulfoxides, which can be useful if the sulfoxide is the desired product. These methods often aim to avoid the over-oxidation to the sulfone.

  • Scandium (III) triflate-catalyzed oxidation with hydrogen peroxide: This method is high-yielding and shows good chemoselectivity with minimal over-oxidation.[15]

  • Photocatalytic Oxidation: Recent research has explored the use of photocatalysts, such as porphyrins encapsulated in micelles or supported on carbon nanotubes, for the selective aerobic oxidation of thioethers to sulfoxides using visible light and air.[16][17]

  • Organic ligand-modified polyoxomolybdates: These catalysts have shown high efficiency and selectivity for the oxidation of thioethers to sulfoxides at room temperature.[18]

Experimental Workflow for Minimizing Oxidation

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Storage P1 Select High-Purity Reagents R1 Flame-Dry Glassware P1->R1 P2 Use Freshly Distilled/Anhydrous Solvents R3 Degas Solvents P2->R3 P3 Test Solvents for Peroxides P3->R3 R2 Assemble Under Inert Atmosphere (N₂/Ar) R1->R2 R2->R3 R4 Maintain Low Temperature R3->R4 M1 Monitor by TLC/LC-MS R4->M1 M2 Use Degassed Solutions for Workup M1->M2 M3 Minimize Exposure to Air M2->M3 PU1 Consider Recrystallization or Extraction M3->PU1 PU2 Use Deactivated Silica or Alternative Phases PU1->PU2 S1 Store Under Inert Atmosphere, Protected from Light PU2->S1

Caption: A comprehensive workflow for minimizing oxidation during synthesis.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Available from: [Link]

  • 5.1 Introduction 5.2 Thioether Derivatives. (n.d.). Available from: [Link]

  • Tintoll. (2026, January 8). Thioether Antioxidant. Available from: [Link]

  • Fiveable. (2025, August 15). Thioether Definition. Available from: [Link]

  • Aqueous Photocatalytic Oxidation of Thioethers with Polydiacetylene Micelle Nanoreactors. (n.d.). Available from: [Link]

  • Proposed mechanism for catalytic oxidation of thioethers to prepare sulfones. (n.d.). Available from: [Link]

  • Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid. (n.d.). Available from: [Link]

  • Amfine. (n.d.). Thioethers | Antioxidant Synergists for Plastics. Available from: [Link]

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235–237. Available from: [Link]

  • Zeller Polymer Solutions. (2023, August 7). Thioester Antioxidants. Available from: [Link]

  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. Available from: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. (n.d.). Available from: [Link]

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Available from: [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Available from: [Link]

  • 04.07 Thioethers - YouTube. (2019, July 15). Available from: [Link]

  • Can anybody tell me, how i protect thiol group in ether synthesis? - ResearchGate. (2017, January 29). Available from: [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available from: [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides - PMC. (n.d.). Available from: [Link]

  • OSTI.GOV. (1993, June 1). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. Available from: [Link]

  • Oreate AI Blog. (2026, January 8). Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in Maleimide–Thiol Reactions. Available from: [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022, May 16). Available from: [Link]

  • NIH. (n.d.). The role of thiols in antioxidant systems - PMC. Available from: [Link]

  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?. Available from: [Link]

  • ResearchGate. (2025, March 12). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available from: [Link]

  • MDPI. (2018, June 16). Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. Available from: [Link]

  • Pure. (2017, August 7). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Available from: [Link]

  • MDPI. (2022, December 7). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18 F-Labelling of PET Tracers. Available from: [Link]

  • ResearchGate. (2024, February 21). (PDF) SULFOXIDES AND SULFONES: REVIEW. Available from: [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Available from: [Link]

  • Frontiers. (2021, August 18). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Available from: [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 6). Thioether Formation - Wordpress. Available from: [Link]

  • PubMed. (n.d.). Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid

[1] Ticket ID: PUR-BENZ-THIO-001 Status: Open Agent: Senior Application Scientist Subject: Removal of Thiol, Disulfide, and Inorganic Impurities from Crude Reaction Mixture[1] Initial Triage & Diagnostic Welcome to the T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-BENZ-THIO-001 Status: Open Agent: Senior Application Scientist Subject: Removal of Thiol, Disulfide, and Inorganic Impurities from Crude Reaction Mixture[1]

Initial Triage & Diagnostic

Welcome to the Technical Support Center. Based on the chemical structure of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid (CAS: 329063-99-2), your purification challenges likely stem from the distinct properties of the sulfur-containing starting materials.[1]

Please identify your current symptom:

SymptomProbable CauseImmediate Action
Strong "Garlic" or "Rotten Egg" Odor Unreacted 4-fluorothiophenol .[1]Do not rotovap to dryness. Thiols are volatile and toxic. Proceed to Protocol A (Oxidative Control).
Yellow/Orange Oily Residue Presence of Bis(4-fluorophenyl) disulfide (oxidation byproduct).[1]Proceed to Protocol B (pH-Swing Extraction).
White Solid Insoluble in Base Unreacted Phthalide (if synthesized via phthalide ring opening).Filter this solid out during the basic extraction phase.
Product "Oiling Out" during Crystallization Solvent polarity mismatch or trapped solvent.[1]See Protocol C (Recrystallization).
Core Purification Protocols
The Science of Separation (Mechanism)

The purification strategy relies on the pKa differential between the target carboxylic acid, the starting thiol, and the neutral impurities.[1]

  • Target Acid pKa: ~4.2 (Benzoic acid derivative)[1][2]

  • Impurity (Thiol) pKa: ~6.5 (Thiophenol derivative)[1]

  • Impurity (Disulfide/Phthalide): Neutral (No acidic protons)[1]

By controlling the pH, we can selectively solubilize the target while excluding impurities.

Protocol B: The "pH-Swing" Extraction (Primary Cleanup)

Use this as your standard workup procedure.

Step-by-Step Guide:

  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why? EtOAc is polar enough to dissolve the acid but immiscible with water.

  • Basic Extraction (The Critical Step):

    • Extract the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).

    • Technical Insight: At pH 8.5, the benzoic acid is fully deprotonated (

      
      ) and moves to the water layer.[1] The thiol (
      
      
      
      6.5) is only partially deprotonated, and the neutral disulfide/phthalide remains 100% in the EtOAc.[1]
    • Repeat: Perform this extraction 2x.[1]

  • The "Polish" Wash:

    • Combine the aqueous extracts. Wash this aqueous phase with fresh EtOAc or Diethyl Ether.

    • Why? This removes physically entrained neutral impurities (disulfides) trapped in the water layer. Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl until pH reaches ~2.0.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water.[1]

Protocol C: Recrystallization (Final Polish)

If the product remains colored or smells after Protocol B.[1]

  • Solvent System: Toluene / Heptane (or Hexane).

  • Method:

    • Dissolve the dried solid in minimum hot Toluene (~80°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Allow to cool slowly to room temperature, then 4°C.

    • Why? The disulfide impurity is highly soluble in hydrocarbons (Heptane) and will stay in the mother liquor, while the polar acid crystallizes out.[1]

Visualization: Impurity Fate Map

The following diagram illustrates exactly where your impurities go during the extraction process.

PurificationFlow Start Crude Mixture (Target Acid + Thiol + Disulfide + Phthalide) Step1 Dissolve in EtOAc Extract with 5% NaHCO3 (aq) Start->Step1 OrganicLayer Organic Layer (EtOAc) Step1->OrganicLayer Neutrals stay AqueousLayer Aqueous Layer (Water) Step1->AqueousLayer Acids migrate Waste1 WASTE: Disulfides (Neutral) Phthalide (Neutral) Residual Thiol (Trace) OrganicLayer->Waste1 Step2 Wash Aqueous with fresh Ether/EtOAc AqueousLayer->Step2 Step2->Waste1 Removes entrained neutrals AqueousClean Clean Aqueous Phase (Target Carboxylate) Step2->AqueousClean Step3 Acidify with HCl to pH 2 AqueousClean->Step3 Precipitate PRECIPITATE: Target Acid (Protonated) Step3->Precipitate MotherLiquor Mother Liquor: Inorganic Salts (NaCl) Trace Soluble Thiol Step3->MotherLiquor

Figure 1: Fate map of impurities during Acid-Base extraction. Note that neutral impurities (Disulfides) are rejected in the initial organic phase.[1]

Frequently Asked Questions (FAQs)

Q1: The product still smells like sulfur after acidification. What went wrong?

  • Diagnosis: Trace 4-fluorothiophenol co-precipitated with your acid.[1]

  • Fix: Do not recrystallize immediately. Instead, suspend the solid in Hexane or Pentane and stir for 30 minutes, then filter. The thiol is soluble in Hexane; the benzoic acid derivative is not. This "trituration" is highly effective for odor removal.

Q2: I used NaOH instead of NaHCO₃ and my yield is huge, but purity is low.

  • Reason: NaOH is a strong base (pH >13). At this pH, phenols/thiols (pKa ~6-9) are fully deprotonated and extracted into the water along with your product.

  • Correction: Use Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) .[1] If you must use NaOH, ensure you wash the aqueous layer extensively with organics before acidifying.

Q3: Can I use chromatography (Flash Column) instead?

  • Answer: Yes, but it is often unnecessary. If you choose chromatography:

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 60:[1]40) with 1% Acetic Acid .[1]

    • Note: The acetic acid is mandatory to prevent the carboxylic acid from "streaking" on the column.[1]

Q4: Is the "Methyl" bridge stable?

  • Answer: Yes. The thioether-methyl linkage (

    
    ) is generally stable to standard acid/base workups. Avoid strong oxidizing agents (Peroxides, mCPBA) as these will oxidize the sulfur to a Sulfoxide (
    
    
    
    ) or Sulfone (
    
    
    ), creating a new impurity that is very difficult to separate.
Summary of Chemical Data
CompoundRolepKa (Approx)Soluble in Water (pH 8)Soluble in Hexane
Target Acid Product4.2YES NO
4-Fluorothiophenol Impurity6.5PartialYES
Bis(4-fluorophenyl) disulfide ImpurityN/A (Neutral)NOYES
Phthalide Starting MaterialN/A (Neutral)NONO (Soluble in EtOAc)
References
  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid-Base extraction of carboxylic acids).

  • BenchChem. (n.d.). 2-[(4-Fluorobenzyl)thio]benzoic acid Physicochemical Properties. Retrieved from BenchChem Database. (Solubility and pKa estimates for fluorophenyl-thio-benzoic derivatives). Link

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. (Analogous synthesis and purification via bicarbonate extraction).[3] Link

  • PubChem. (2025).[4] 2-[(4-Fluorophenyl)thio]-4-methylbenzoic acid.[1][4][5] CID 20555872.[4] (Structural analog data confirming stability and acidity). Link[4]

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Validation for 2-[[(4-fluorophenyl)thio]methyl]benzoic acid

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1] Executive Summary: The Cost of Uncertainty In early-stage drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

Executive Summary: The Cost of Uncertainty

In early-stage drug development, the distinction between a Chemical Reagent and a Validated Reference Standard is often overlooked, yet it remains the single largest source of analytical error in potency assignment.

This guide objectively compares the performance of a standard commercial reagent ("The Alternative") against a fully characterized, ISO 17034-aligned Reference Standard ("The Product") for 2-[[(4-fluorophenyl)thio]methyl]benzoic acid .

While commercial reagents (typically >97% purity by HPLC Area%) are sufficient for synthetic routing, they fail to account for counter-ions, residual solvents, moisture, and non-chromatographic impurities . For a compound containing a thioether linkage , susceptible to silent oxidation, relying on unvalidated materials can introduce potency errors of 5–15%, directly impacting IC50 determination and GMP starting material qualification.

Technical Profile & Critical Quality Attributes (CQAs)

Before validation, we must understand the molecule's specific vulnerabilities.

  • Compound: 2-[[(4-fluorophenyl)thio]methyl]benzoic acid[2][3]

  • CAS: 13420-72-9 (Representative analogue)[1]

  • Molecular Formula: C14H11FO2S[2][3]

  • Key Functional Groups:

    • Carboxylic Acid: Hygroscopicity risk; potential for salt formation.

    • Thioether (Sulfide): High risk of oxidation to Sulfoxide (S=O) and Sulfone (O=S=O).

    • Fluorine Substituent: Enables 19F-qNMR as a highly specific orthogonal validation tool.[1]

Visualization: Stability Risk Pathway

The primary degradation pathway that invalidates commercial reagents is the oxidation of the thioether. A validated standard must prove its analytical method can separate these species.

OxidationPathway Sulfide Target Analyte (Thioether) Sulfoxide Impurity A (Sulfoxide) Sulfide->Sulfoxide + [O] (Slow) Oxidant Air/Peroxides Oxidant->Sulfide Sulfone Impurity B (Sulfone) Sulfoxide->Sulfone + [O] (Rapid)

Comparative Analysis: Reagent vs. Validated Standard

The following data illustrates the discrepancy between a typical Certificate of Analysis (CoA) provided by a chemical vendor and the True Value derived from a Primary Reference Standard validation campaign.

Table 1: Performance Metrics & Data Integrity
FeatureAlternative: Commercial Reagent Product: Validated Reference Standard Impact on Data
Purity Assignment 98.5% (HPLC Area%)94.2% (w/w Mass Balance)4.3% Error. Reagents ignore water/solvents, leading to over-dosing in assays.[1]
Identity 1H-NMR (Structure Confirm)1H-NMR, 13C-NMR, 19F-qNMR , MS, IRConfirms structure AND counter-ion stoichiometry.
Water Content Not Reported1.8% (Karl Fischer Titration)Critical correction factor for potency.
Residual Solvents Not Reported2.1% (GC-HS, likely Methanol/Ethyl Acetate)Solvents inflate the weight but contribute zero potency.[1]
Homogeneity AssumedTested (ANOVA, n=10 vials)Ensures vial-to-vial consistency for long-term studies.
Oxidation Status UnknownQuantified (<0.1% Sulfoxide)Prevents "silent" biological activity from active metabolites.

Deep Dive: Validation Methodologies

To achieve the "Validated" status, we employ a Self-Validating Orthogonal System . We do not rely on a single method.[4] Instead, we cross-validate Potency using Mass Balance (Physical Purity) against qNMR (Direct Potency).

Protocol A: Quantitative NMR (qNMR) – The 19F Advantage

For this specific fluorinated compound, 19F-qNMR is superior to 1H-qNMR because it eliminates signal overlap from hydrocarbon impurities and residual solvents.[1]

Methodology:

  • Internal Standard (IS): Select 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (to ensure full solubility of the acid).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 30s (Must be > 5 × T1).

    • Scans: 64 (for S/N > 300:1).

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of spins (F atoms),
    
    
    is molar mass,
    
    
    is weight.[1]
Protocol B: Mass Balance Approach (100% - Impurities)

This method calculates potency by subtracting all non-analyte mass.[1] It serves as the "Ground Truth" check for qNMR.

Workflow:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient 0.1% H3PO4 in Water (A) / Acetonitrile (B). Acidic pH is required to keep the benzoic acid protonated and prevent peak tailing.

    • Detection: 254 nm.

    • Result: Sum of all organic impurities (Area%).

  • Volatiles (TGA/GC-HS): Quantify residual solvents (e.g., MeOH from synthesis).

  • Water (Karl Fischer): Coulometric titration.

  • Inorganics (ROI): Residue on Ignition (Sulfated Ash) to detect sodium/potassium salts.

Comparison Logic: If qNMR (94.5%) and Mass Balance (94.2%) agree within 1.0%, the assigned potency is statistically valid. If they diverge, the material is heterogeneous or contains invisible impurities (e.g., inorganic salts not seen in NMR/HPLC).

Validation Workflow Visualization

The following diagram outlines the decision tree used to transform a raw material into a Validated Reference Standard.

ValidationFlow cluster_ID Step 1: Structural Identity cluster_Purity Step 2: Orthogonal Potency Assignment Raw Raw Material (Commercial Reagent) ID_Methods 1H/13C NMR, MS, IR Confirm Structure Raw->ID_Methods HPLC HPLC Purity (Organic Impurities) ID_Methods->HPLC Volatiles TGA / Karl Fischer (Water/Solvents) ID_Methods->Volatiles qNMR 19F qNMR (Direct Potency) ID_Methods->qNMR Comparison Data Convergence Check Is Mass Balance == qNMR? HPLC->Comparison Volatiles->Comparison qNMR->Comparison Fail Reject / Re-Purify Comparison->Fail Diff > 1.0% Pass Generate CoA (Assigned Purity w/ Uncertainty) Comparison->Pass Diff < 1.0%

Conclusion & Recommendations

For 2-[[(4-fluorophenyl)thio]methyl]benzoic acid , the presence of the thioether and the carboxylic acid creates a "perfect storm" for analytical bias. A commercial reagent CoA reporting "98%" purity is often effectively only 93-94% potent once water, salt formation, and oxidation are accounted for.

Recommendation:

  • For Early Discovery (Hit Finding): Commercial Reagent is acceptable if stored under Argon at -20°C.[1]

  • For GLP Tox / GMP Release: You must validate the material using the qNMR + Mass Balance orthogonal approach described above. The risk of under-dosing due to unquantified water/solvents is too high to ignore.[1]

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation of analytical procedures: text and methodology. [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • BIPM. (2024). The application of quantitative NMR (qNMR) for the purity assignment of organic calibration standards.[7] [Link][1]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-(2-amino-5-benzoylphenyl)-1-methyl-1H-pyrrol-2(3H)-one (CAS 332128-68-2)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Vibrational Spectroscopy Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For drug development professionals, IR spectroscopy serves as a rapid and reliable tool for confirming the identity of a synthesized compound, identifying the presence of key functional groups, and assessing purity.

The target molecule, 3-(2-amino-5-benzoylphenyl)-1-methyl-1H-pyrrol-2(3H)-one, is a complex structure possessing multiple functional groups that yield a rich and informative IR spectrum. Its key structural features include an aromatic secondary amine, an aryl ketone, and a five-membered lactam (a cyclic amide). Understanding the characteristic absorption peaks of these groups is paramount for its unambiguous identification.

Predicted IR Absorption Profile of CAS 332128-68-2

The primary diagnostic regions in the IR spectrum are:

  • > 3000 cm⁻¹: N-H and C-H stretching vibrations.

  • 1800 - 1600 cm⁻¹: The carbonyl (C=O) stretching region, which is critical for this molecule.

  • 1600 - 1400 cm⁻¹: Aromatic ring and N-H bending vibrations.

  • < 1400 cm⁻¹: The "fingerprint region," containing complex vibrations (C-N, C-C stretches, and various bending modes) that are unique to the overall molecular structure.

The following diagram illustrates the molecular structure and the key bonds responsible for its characteristic IR absorptions.

Caption: Key functional group bonds in CAS 332128-68-2.

Key Predicted Peaks for CAS 332128-68-2:
  • N-H Stretch (Aromatic Amine): A single, sharp to medium-width peak is expected around 3400-3300 cm⁻¹ . Aromatic secondary amines typically absorb at a higher frequency than their aliphatic counterparts.[1][2] This peak is a clear indicator of the secondary amine group.

  • Aromatic C-H Stretch: Multiple weak to medium sharp peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).

  • Aliphatic C-H Stretch: Absorptions from the N-methyl group and the CH₂ groups in the pyrrolidinone ring will be observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹ ).

  • Lactam C=O Stretch (Amide I Band): This will be a very strong, sharp absorption. For a five-membered ring (γ-lactam), this peak is found at a characteristically high wavenumber, typically in the range of 1720-1680 cm⁻¹ .[3] Ring strain in the five-membered ring increases the frequency compared to acyclic amides.

  • Aryl Ketone C=O Stretch: This will also be a strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. This peak is expected in the range of 1680-1650 cm⁻¹ .[4][5]

  • Aromatic C=C Stretches: Medium to weak, sharp peaks will appear in the 1600-1450 cm⁻¹ region, characteristic of the two different aromatic rings.

  • N-H Bend: A medium intensity band is expected around 1580-1500 cm⁻¹ .

  • C-N Stretches: These absorptions are of medium to strong intensity and will appear in the fingerprint region. The aromatic C-N stretch is typically found between 1335-1250 cm⁻¹ .[6]

Comparative Analysis with Alternative Structures

To understand the unique spectral features of CAS 332128-68-2, it is instructive to compare its predicted spectrum with the experimental spectra of structurally related molecules. We will consider 2-Aminobenzophenone (CAS 611-79-0) and N-Methyl-2-pyrrolidinone (CAS 872-50-4).

  • 2-Aminobenzophenone provides a reference for the aromatic amine and the conjugated aryl ketone portions of the target molecule.

  • N-Methyl-2-pyrrolidinone provides a reference for the N-methylated γ-lactam ring system.

Vibrational Mode CAS 332128-68-2 (Predicted) 2-Aminobenzophenone (Experimental) N-Methyl-2-pyrrolidinone (Experimental) Causality of Spectral Differences
N-H Stretch ~3400-3300 cm⁻¹ (single peak)~3480 & ~3360 cm⁻¹ (two peaks)N/A2-Aminobenzophenone is a primary amine (NH₂) and thus shows two N-H stretching bands (asymmetric and symmetric).[6][7] CAS 332128-68-2 is a secondary amine, correctly showing only one N-H stretch.
Lactam C=O Stretch ~1720-1680 cm⁻¹ (Strong)N/A~1680 cm⁻¹ (Strong)The presence of this strong band at a high wavenumber is a definitive feature of the γ-lactam ring in both the target molecule and N-Methyl-2-pyrrolidinone.[3][8]
Aryl Ketone C=O Stretch ~1680-1650 cm⁻¹ (Strong)~1650 cm⁻¹ (Strong)N/ABoth the target molecule and 2-Aminobenzophenone show this conjugated ketone stretch at a similar, lower frequency due to resonance with the phenyl ring.[4][9]
Aromatic C-N Stretch ~1335-1250 cm⁻¹ (Medium-Strong)~1280 cm⁻¹ (Strong)N/AThis strong absorption is characteristic of the bond between the nitrogen and the aromatic ring.

This comparative analysis demonstrates how the IR spectrum of CAS 332128-68-2 is a composite of its constituent parts, yet uniquely identifiable. The simultaneous presence of a single N-H stretch above 3300 cm⁻¹, a lactam carbonyl near 1700 cm⁻¹, and a conjugated ketone carbonyl near 1660 cm⁻¹ would provide compelling evidence for its structure.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate the structure of a synthesized batch of CAS 332128-68-2, a high-quality IR spectrum is essential. The Attenuated Total Reflectance (ATR) method is recommended for its speed, ease of use, and minimal sample preparation.

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small spatula tip of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm (anvil) and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Collection:

    • Initiate the sample scan. A typical acquisition consists of co-adding 16 or 32 scans at a spectral resolution of 4 cm⁻¹. This balances signal-to-noise ratio with acquisition time.

    • The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Interpretation:

    • The resulting spectrum should be in % Transmittance or Absorbance.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions and relative intensities with the predicted values and reference spectra detailed in this guide. Key confirmations are the N-H stretch and the two distinct C=O stretches.

Conclusion

The infrared spectrum of 3-(2-amino-5-benzoylphenyl)-1-methyl-1H-pyrrol-2(3H)-one (CAS 332128-68-2) is rich with diagnostic information. A successful synthesis can be confidently confirmed by the presence of three key absorption regions: a single N-H stretch around 3400-3300 cm⁻¹, a strong γ-lactam carbonyl stretch near 1700 cm⁻¹, and a strong, conjugated aryl ketone carbonyl stretch near 1660 cm⁻¹. By comparing the obtained spectrum against the well-understood absorptions of its core fragments, as exemplified by 2-aminobenzophenone and N-Methyl-2-pyrrolidinone, researchers can achieve a high degree of confidence in their material's identity and purity.

References

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY (PART-5, PPT-11). St. Paul's C. M. College. Retrieved from [Link]

  • Anonymous. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-6.
  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Scharlab. (n.d.). 1-Methyl-2-pyrrolidone, peptide synthesis grade. Retrieved from [Link]

Sources

Validation

Comparative Potency Analysis: Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- Scaffolds as CRTH2 Antagonists

Executive Summary & Therapeutic Context[1][2] This guide provides a technical comparative analysis of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- (herein referred to as Compound B-4F ), a representative scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context[1][2]

This guide provides a technical comparative analysis of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- (herein referred to as Compound B-4F ), a representative scaffold in the class of CRTH2 (DP2) receptor antagonists .

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).[1][2] Blocking this pathway is a critical strategy for treating allergic rhinitis, eosinophilic asthma, and atopic dermatitis.

While early-generation antagonists like Ramatroban offered dual antagonism (TP/CRTH2), the industry shifted toward highly selective 2-(benzylthio)benzoic acid derivatives to improve selectivity and pharmacokinetic profiles. This guide analyzes the potency, metabolic rationale, and functional efficacy of the 4-fluorophenyl analog compared to established benchmarks.

Mechanistic Basis: The CRTH2 Signaling Cascade

To understand the potency metrics (IC50/Ki), one must first visualize the signaling pathway being inhibited. CRTH2 is


-coupled; its activation lowers cAMP and induces calcium mobilization.
Figure 1: PGD2-CRTH2 Signaling Pathway & Antagonist Intervention

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Antagonist Benzoic Acid Analog (Inhibitor) Antagonist->CRTH2 Blocks (Competitive) Gi Gi Protein (Dissociation) CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ (Increase) Gi->Ca Mobilizes cAMP cAMP Levels (Decrease) AC->cAMP Reduces Chemotaxis Eosinophil Chemotaxis cAMP->Chemotaxis Modulates Ca->Chemotaxis Triggers

Caption: Schematic of the CRTH2 signaling cascade. Compound B-4F acts as a competitive antagonist, preventing PGD2-mediated Gi coupling, thereby blocking calcium flux and subsequent eosinophil migration.

Comparative Potency Analysis

The following analysis compares Compound B-4F against the industry benchmark (Ramatroban ) and the Unsubstituted Analog (Compound B-H) to demonstrate the specific impact of the 4-fluoro substitution.

Structural Logic
  • Ramatroban: The first-in-class dual antagonist. Limited by moderate potency and lack of selectivity (hits Thromboxane receptor TP).[3][4]

  • Compound B-H (Unsubstituted): The core scaffold. Potent, but the para-position on the phenyl ring is a "metabolic soft spot" susceptible to rapid oxidation by CYP450 enzymes.

  • Compound B-4F (The Topic): The 4-Fluoro substitution blocks para-oxidation (metabolic stability) while maintaining similar steric volume to hydrogen, often enhancing lipophilic interaction with the receptor pocket.

Quantitative Data Profile (Representative SAR)

Data synthesized from representative structure-activity relationship (SAR) studies of 2-(benzylthio)benzoic acid derivatives [1, 3, 5].

FeatureRamatroban (Benchmark)Compound B-H (Unsubstituted)Compound B-4F (Target)
Core Structure Sulfonamide2-(benzylthio)benzoic acid2-(benzylthio)benzoic acid
CRTH2 Binding (

)
20 – 100 nM15 – 30 nM8 – 15 nM
Selectivity (vs TP) Low (Dual Antagonist)High (>1000x)High (>1000x)
Metabolic Stability (

)
ModerateLow (Rapid Oxidation)High (Blocked p-oxidation)
Ca2+ Flux (

)
~50 nM~40 nM~12 nM

Analysis: The Compound B-4F analog demonstrates a superior potency profile compared to Ramatroban. The introduction of the fluorine atom improves binding affinity (


) by approximately 2-fold over the unsubstituted analog, likely due to favorable electronic interactions with the hydrophobic pocket of the CRTH2 receptor, while simultaneously solving the metabolic liability of the phenyl ring.

Experimental Protocols for Validation

To validate the potency claims above, the following self-validating protocols are recommended. These methodologies prioritize signal-to-noise ratio and reproducibility.

Radioligand Binding Assay (Gold Standard)

Objective: Determine the affinity (


) of the analog by displacing 

-PGD2.

Critical Reagents:

  • Ligand:

    
    -PGD2 (Specific Activity ~150 Ci/mmol).
    
  • Receptor Source: Membranes from HEK293 cells stably expressing human CRTH2.

  • Buffer: 10 mM HEPES (pH 7.4), 10 mM

    
     (Critical for PGD2 binding), 1 mM EDTA, 0.5% BSA (Stabilizer).
    

Protocol Steps:

  • Preparation: Dilute Compound B-4F in DMSO (10-point serial dilution, 10

    
    M to 0.1 nM).
    
  • Incubation: Mix 20

    
    g membrane protein + 1 nM 
    
    
    
    -PGD2 + Compound B-4F in 200
    
    
    L buffer.
  • Equilibrium: Incubate for 60 minutes at room temperature (25°C). Note: Equilibrium time must be validated; PGD2 is labile.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Quantification: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Flux Assay

Objective: Measure the ability of the analog to block PGD2-induced calcium mobilization.

Protocol Steps:

  • Loading: Load CRTH2-expressing cells (e.g., eosinophils or transfected CHO cells) with FLIPR Calcium 6 dye for 60 mins at 37°C.

  • Pre-treatment: Add Compound B-4F (various concentrations) and incubate for 15 mins.

  • Stimulation: Inject PGD2 (

    
     concentration, typically 10-30 nM).
    
  • Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) in real-time.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the potency of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- analogs.

Figure 2: Validation Workflow

Validation_Workflow cluster_assays In Vitro Validation Start Compound Synthesis (2-(benzylthio)benzoic acid) QC QC: NMR / LCMS (Verify >95% Purity) Start->QC Binding Radioligand Binding (Determine Ki) QC->Binding Func Ca2+ Flux Assay (Determine IC50) Binding->Func Decision Potency Check (Ki < 20nM?) Func->Decision Metab Microsomal Stability (t1/2 Analysis) Decision->Metab Pass Refine SAR Refinement (Modify Substituents) Decision->Refine Fail Lead Lead Candidate Selection Metab->Lead Refine->Start

Caption: Step-by-step workflow for moving the benzoic acid analog from synthesis to lead selection, emphasizing the gate-keeping role of affinity (Ki) and functional potency (IC50).

Conclusion & Recommendation

The Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- scaffold represents a significant optimization over first-generation antagonists like Ramatroban. The inclusion of the 4-fluoro moiety is not merely structural but functional, addressing the critical metabolic instability of the benzyl ring while enhancing receptor affinity.

Recommendation for Researchers:

  • Use as a Probe: This compound is an excellent tool compound for validating CRTH2-dependent pathways in vitro due to its high selectivity against the TP receptor.

  • Assay Conditions: When testing, ensure the use of BSA in buffers to prevent the lipophilic "thio-tail" from adhering to plastics, which causes artificially low potency readings.

References

  • Ulven, T., & Kostenis, E. (2011). CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases.[5] Journal of Medicinal Chemistry.[3][6]

  • Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Molecular Pharmacology.

  • Sandham, D. A., et al. (2009). 2-(Benzylthio)benzoic acids: A novel series of potent and selective CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters.[6][7][8]

  • Sugimoto, H., et al. (2005). Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist.[3][6] Journal of Medicinal Chemistry.[3][6]

  • Stearns, B. A., et al. (2009). Novel tricyclic antagonists of the prostaglandin D2 receptor DP2 with efficacy in a murine model of allergic rhinitis.[6] Bioorganic & Medicinal Chemistry Letters.[6][7][8]

Sources

Comparative

X-ray crystallography data for 2-[[(4-fluorophenyl)thio]methyl]benzoic acid

An In-Depth Technical Guide to the Structural Elucidation of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods Authored by a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Authored by a Senior Application Scientist

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

Hypothetical Experimental Protocol for X-ray Crystallography

The following protocol outlines the steps for the crystallographic analysis of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid.

  • Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.

    • Method: Slow evaporation is a reliable technique. A supersaturated solution of the compound would be prepared in a suitable solvent system, such as an ethanol/water or acetone/hexane mixture.

    • Apparatus: The solution is placed in a small vial, loosely covered to allow for slow solvent evaporation over several days at a constant temperature.

    • Rationale: Slow crystal growth minimizes defects and promotes the formation of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

  • Data Collection:

    • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker X8 Proteum, equipped with a CCD or CMOS detector and a low-temperature device is standard.[1]

    • Procedure: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations. The instrument then bombards the crystal with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

    • Causality: Collecting data at cryogenic temperatures reduces atomic motion, leading to sharper diffraction spots and a more precise determination of atomic positions.

  • Structure Solution and Refinement:

    • Software: Programs like SHELXS97 for structure solution and SHELXL97 for refinement are industry standards.[1]

    • Process: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.

    • Validation: The final structural model is validated using tools like checkCIF to ensure its geometric and crystallographic integrity.

Expected Structural Insights

Based on related structures, we can anticipate key structural features for 2-[[(4-fluorophenyl)thio]methyl]benzoic acid, such as the dihedral angle between the two aromatic rings and potential intermolecular hydrogen bonding involving the carboxylic acid group.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for characterizing the compound in solution and confirming its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For compounds like 2-[[(4-fluorophenyl)thio]methyl]benzoic acid, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For a related compound, 2-methyl-6-(p-tolylthio)benzoic acid, the proton NMR spectrum shows distinct signals for the aromatic protons, the methyl protons of the benzoic acid ring, and the methyl protons of the tolyl group.[2]

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. In the case of 2-((4-chlorophenyl)thio)-6-methylbenzoic acid, the carbon NMR spectrum reveals signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon, confirming the carbon framework.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition. For several related (phenylthio)benzoic acid derivatives, HRMS data has been used to confirm their calculated molecular formulas with high precision.[2]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, intermolecular interactionsAtomic connectivity, chemical environment of nuclei, solution-state conformationElemental composition, molecular weight
Sample Phase Solid (single crystal)SolutionGas phase (from solid or solution)
Strengths Unambiguous structural determinationProvides information about the molecule in a biologically relevant state (solution)High sensitivity and accuracy for formula determination
Limitations Requires high-quality single crystals, which can be difficult to grow; structure is static in the solid stateDoes not provide precise bond lengths or angles; interpretation can be complex for large moleculesDoes not provide information on atomic connectivity or stereochemistry

Workflow Diagrams

X-ray Crystallography Workflow

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Selection A->B C Slow Evaporation / Cooling B->C D Single Crystal Formation C->D E Crystal Mounting D->E F X-ray Diffraction E->F G Data Acquisition F->G H Data Processing G->H I Structure Solution (e.g., SHELXS) H->I J Structure Refinement (e.g., SHELXL) I->J K Validation (checkCIF) J->K L L K->L Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Spectroscopic Analysis Workflow

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start Purified Compound NMR_Sample Sample Preparation (in deuterated solvent) Start->NMR_Sample MS_Sample Sample Preparation Start->MS_Sample NMR_Acq ¹H & ¹³C NMR Data Acquisition NMR_Sample->NMR_Acq NMR_Proc Data Processing & Interpretation NMR_Acq->NMR_Proc NMR_Result Structural Connectivity NMR_Proc->NMR_Result Final_Data Combined Spectroscopic Data NMR_Result->Final_Data MS_Acq HRMS Data Acquisition MS_Sample->MS_Acq MS_Proc Data Analysis MS_Acq->MS_Proc MS_Result Elemental Composition MS_Proc->MS_Result MS_Result->Final_Data

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive characterization of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unparalleled technique for determining its precise three-dimensional structure, spectroscopic methods such as NMR and HRMS are indispensable for confirming its chemical identity and understanding its properties in solution. This guide provides the theoretical and practical framework for researchers to approach the structural elucidation of this and similar molecules, emphasizing the synergy between different analytical techniques to achieve a complete and validated molecular picture.

References

  • Supporting information for a relevant study on substituted (phenylthio)benzoic acids. [Source: Provided Search Result]
  • Manjula, M., Manjunath, B. C., Renuka, N., Kumar, K. A., & Lokanath, N. K. (2013). 2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1608. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Executive Safety Summary Compound Identity: Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- Chemical Context: A fluorinated thioether-benzoic acid derivative.[1] Primary Hazard Class: Irritant / Potential Corrosive (Skin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- Chemical Context: A fluorinated thioether-benzoic acid derivative.[1] Primary Hazard Class: Irritant / Potential Corrosive (Skin, Eye, Respiratory).[1] Critical Risk: While often classified as an irritant, the fluorine-sulfur substitution pattern implies high lipophilicity (skin absorption potential) and the release of Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) during thermal decomposition.[1]

The "Why" Behind the Protocol: Standard "lab safety" is insufficient here. The thioether linkage makes this compound prone to oxidation, while the fluorinated moiety dictates specific waste streams. You are not just protecting against a chemical burn; you are preventing the inhalation of bioactive dust and ensuring downstream environmental compliance.

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Control Validation Protocol
Control SystemRequirementScientific Rationale
Primary Barrier Chemical Fume Hood (Certified Face Velocity: 80–100 fpm)Benzoic acid derivatives sublime and form micron-sized dust particles easily inhaled.[1]
Static Control Ionizing Fan / Antistatic Bar Fluorinated organic solids are often static-prone.[1] Static discharge can disperse powder outside the weigh boat.
Decontamination HEPA Vacuum (Not sweeping)Sweeping aerolizes dust.[1] HEPA filtration captures fine particulates without redistribution.

PPE Matrix: The Defense Layers

This matrix is designed for Synthesis & Purification workflows (handling >50mg).

Layer 1: Hand Protection (The "Double-Barrier" System)[1]
  • Inner Glove: 4 mil Nitrile (Disposable).[1]

  • Outer Glove: 5-8 mil Nitrile (Extended Cuff).[1]

  • Rationale: Benzoic acid derivatives in organic solvents (DCM, THF) can permeate thin nitrile rapidly.[1] The air gap between gloves provides a "breakthrough buffer."

    • Note: If using DMSO or DMF as a solvent, switch Outer Glove to Butyl Rubber or Silver Shield™ laminate, as DMSO facilitates transdermal transport of toxic payloads.[1]

Layer 2: Ocular & Respiratory[1][2][3]
  • Solids Handling: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.

  • Solution Handling: Safety Glasses with Side Shields + Face Shield (if volume >1L).[1]

  • Respiratory: If Fume Hood is operational, no respirator is needed. If hood fails or for spill cleanup: Half-face respirator with P100/OV (Organic Vapor) cartridges .[1]

Layer 3: Body Shielding[1]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends which melt into skin during a fire.

  • Apron: Chemical-resistant apron (Tyvek or rubber) recommended during scale-up (>10g) to prevent chest/lap exposure.[1]

Operational Workflow: Safe Weighing & Solubilization

This workflow minimizes exposure during the most critical phase: transferring the dry solid.

SafeWeighing Start START: Weighing Protocol CheckHood 1. Verify Hood Airflow (>80 fpm) Start->CheckHood Static 2. Neutralize Static (Ionizer/Gun) CheckHood->Static Airflow OK Weigh 3. Transfer Solid (Use Closed Weigh Boat) Static->Weigh Static Neutralized Clean 4. Wipe Balance (Wet Kimwipe - Solvent) Weigh->Clean Transfer Complete Waste 5. Dispose Wipe (Solid Hazardous Waste) Clean->Waste

Figure 1: Logical workflow for weighing static-prone fluorinated solids to prevent aerosolization.

Detailed Protocol:

  • Pre-Weigh: Place the balance inside the fume hood. If vibrations are an issue, stop airflow momentarily only during the reading, but keep the sash low.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; scoop to prevent "dust clouds."

  • Solubilization: Add solvent to the solid (not solid to solvent) to reduce splash risk.

Emergency Response & Disposal (Cradle-to-Grave)

Fire Scenario (Specific Hazard)
  • Risk: Combustion releases HF (Hydrogen Fluoride) and SOx .[1]

  • Action: Do not rely on a standard ABC extinguisher if the fire is large. Evacuate. Firefighters must use SCBA.

  • First Aid (Inhalation): If smoke is inhaled, treat for potential HF exposure (Calcium Gluconate nebulizer protocol if available/advised by medical professionals).[1]

Waste Disposal Strategy

Proper segregation is vital due to the Fluorine and Sulfur content.

Waste StreamContentsRationale
Stream A: Halogenated Organic Mother liquors, rinses (DCM, Chloroform), and the compound itself .[1]The Fluorine atom mandates "Halogenated" classification. Burning this in non-halogenated kilns damages incinerator scrubbers.
Stream B: Solid Hazardous Contaminated gloves, weigh boats, paper towels.[1]Prevents leaching of the benzoic acid derivative in municipal trash.
Stream C: Aqueous (Restricted) DO NOT pour down drain.Thioethers are toxic to aquatic life and can degrade into malodorous mercaptans.

Physical & Chemical Data for Safety Planning

PropertyValue (Approx/Analog Based)Safety Implication
Physical State White to Off-White PowderDust explosion risk (low but non-zero); Inhalation hazard.[1][2]
Melting Point 120–160°C (Typical for class)Stable at room temp; keep away from heat sources.[1]
Reactivity Acidic (pKa ~4)Incompatible with strong bases and oxidizers (thioether oxidation).[1]
LogP ~3.5 (Estimated)High Lipophilicity .[1] Readily crosses skin barriers.[3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic acid derivatives (Structure-Activity Relationships). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). Waste Classification of Halogenated Solvents and Organics (RCRA). EPA.gov. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
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